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4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine Documentation Hub

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  • Product: 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine
  • CAS: 81887-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol, a novel pyrimidine derivative. Synthesizing data from established chemical principles and analogous compound st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol, a novel pyrimidine derivative. Synthesizing data from established chemical principles and analogous compound studies, this document details the molecule's structure, a proposed synthetic pathway, and its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-member ring.[1][2] This core structure is a constituent of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA.[1] The inherent biological significance of the pyrimidine scaffold has made its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3]

The subject of this guide, 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol, is a substituted pyrimidine that incorporates a propargyl group, a functional group known to be a valuable pharmacophore in medicinal chemistry. The presence of the terminal alkyne in the propargyl group offers a versatile handle for further chemical modifications, such as "click chemistry" reactions, enabling the synthesis of more complex molecular architectures.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring. This ring is substituted with an amino group at the 2-position, a methyl group at the 6-position, and a prop-2-yn-1-yl (propargyl) group at the 5-position. The compound can exist in tautomeric forms, with the 4-ol form being in equilibrium with the pyrimidin-4(3H)-one form.[4]

Caption: Chemical structure of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.21 g/mol
LogP~1.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Proposed Synthesis Pathway

The synthesis of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages established methodologies for the synthesis of substituted pyrimidines.[5][6]

synthesis_pathway start Ethyl Acetoacetate + Guanidine reagent1 NaOEt, EtOH, Reflux start->reagent1 intermediate1 2-Amino-6-methylpyrimidin-4-ol reagent2 N-Bromosuccinimide (NBS), Acetonitrile intermediate1->reagent2 intermediate2 2-Amino-5-bromo-6-methylpyrimidin-4-ol reagent3 Propargyl bromide, Pd catalyst, Cu(I) cocatalyst, Base intermediate2->reagent3 product 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Proposed synthetic workflow for 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol.

Step-by-Step Methodology:
  • Synthesis of 2-Amino-6-methylpyrimidin-4-ol: This foundational intermediate can be synthesized via the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux.[5] This is a classic and efficient method for the construction of the pyrimidine ring.

  • Bromination at the 5-position: The pyrimidine ring is then activated for further substitution. A regioselective bromination at the C-5 position can be achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[5]

  • Sonogashira Coupling: The final step involves a Sonogashira cross-coupling reaction. The 5-bromo derivative is reacted with propargyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine) to introduce the propargyl group at the 5-position. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:

TechniquePredicted Observations
¹H NMR - A singlet for the methyl protons (~2.2-2.4 ppm).- A singlet for the terminal alkyne proton (~2.5-2.7 ppm).- A doublet for the methylene protons of the propargyl group (~3.5-3.7 ppm).- A broad singlet for the amino protons (~6.5-7.0 ppm).- A broad singlet for the hydroxyl proton (~10.0-11.0 ppm).
¹³C NMR - A signal for the methyl carbon (~20-25 ppm).- A signal for the methylene carbon of the propargyl group (~30-35 ppm).- Signals for the alkyne carbons (~70-80 ppm).- Signals for the pyrimidine ring carbons (~100-165 ppm).
IR (cm⁻¹) - A sharp peak for the terminal alkyne C-H stretch (~3300 cm⁻¹).- A peak for the alkyne C≡C stretch (~2100-2200 cm⁻¹).- Broad peaks for N-H and O-H stretches (~3100-3500 cm⁻¹).- A strong peak for the C=O stretch of the pyrimidone tautomer (~1650-1700 cm⁻¹).
Mass Spec (ESI+) A prominent peak for the [M+H]⁺ ion at m/z 178.09.

Potential Therapeutic Applications and Biological Context

Pyrimidine derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.[1][2][7] The structural motifs present in 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol suggest several potential areas for investigation.

Kinase Inhibition

A significant number of pyrimidine-based compounds have been developed as kinase inhibitors for the treatment of cancer.[3][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The propargyl group could potentially interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Amino-6-methyl-5- (prop-2-yn-1-yl)pyrimidin-4-ol Inhibitor->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also demonstrated potent anti-inflammatory properties, often through the modulation of inflammatory mediators like cyclooxygenase-2 (COX-2).[1] Furthermore, various pyrimidine-containing compounds have been investigated for their antiviral, antibacterial, and antihypertensive activities.[1][2] The unique combination of functional groups in 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol makes it a candidate for screening against a wide array of biological targets.

Conclusion

2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined its chemical structure, a feasible synthetic route, and its potential for biological activity based on the well-established pharmacology of the pyrimidine core. The presence of a versatile propargyl group opens up avenues for further derivatization and the application of modern medicinal chemistry techniques. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

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  • 2-Amino-6-methylpyrimidin-4-ol - Links. (2025, October 15).
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  • 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
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  • Ici-63197 | C9H13N5O | CID 62824 - PubChem - NIH. (n.d.).
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  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed. (2019). Mini Reviews in Medicinal Chemistry, 19(10), 851–864.
  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. (n.d.).

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Exploratory

The 5-Alkynyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and essential biomolecules.[1][2] The introduction of an alkynyl group at the C-5 position of the pyrimidine ring has emerged as a powerful strategy in drug design, imparting unique structural and electronic properties that enhance biological activity and target specificity. This technical guide provides a comprehensive overview of the 5-alkynyl pyrimidine scaffold, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore its significant potential in oncology, virology, and microbiology, supported by detailed structure-activity relationship (SAR) analyses, experimental protocols, and pathway visualizations to equip researchers with the knowledge to leverage this versatile scaffold in their drug discovery endeavors.

Introduction: The Strategic Value of the 5-Alkynyl Moiety

The pyrimidine ring is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[1][3] Strategic functionalization of this scaffold is key to developing novel therapeutics. The introduction of a rigid, linear alkynyl group at the 5-position offers several distinct advantages:

  • Structural Rigidity and Vectorial Extension: The triple bond introduces a linear and rigid extension from the pyrimidine core, allowing for precise probing of binding pockets and establishing key interactions with distant residues within a target protein.

  • Modulation of Electronic Properties: The alkyne is an electron-withdrawing group that can influence the electronic distribution of the pyrimidine ring, affecting its hydrogen bonding capabilities and overall target affinity.

  • Metabolic Stability: The alkynyl group can enhance the metabolic stability of the molecule by blocking a potential site of oxidative metabolism.

  • Versatile Chemical Handle: The terminal alkyne provides a reactive handle for further chemical modifications through reactions like click chemistry, enabling the synthesis of more complex molecules and bioconjugates.

These properties have rendered the 5-alkynyl pyrimidine scaffold a highly attractive starting point for the development of a wide array of potent and selective therapeutic agents.

Synthesis of 5-Alkynyl Pyrimidines: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of 5-alkynyl pyrimidines is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, a 5-halopyrimidine.[4]

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the 5-halopyrimidine, followed by the formation of a copper(I) acetylide from the terminal alkyne. A transmetalation step then transfers the alkynyl group to the palladium center, and subsequent reductive elimination yields the 5-alkynyl pyrimidine product and regenerates the active palladium(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of a 5-iodopyrimidine with a terminal alkyne.

Materials:

  • 5-Iodopyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl pyrimidine.

Biological Activities of the 5-Alkynyl Pyrimidine Scaffold

The 5-alkynyl pyrimidine scaffold has demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A major focus of research on 5-alkynyl pyrimidines has been in the development of anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

The rigid alkyne linker is adept at positioning substituents to interact with the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several 5-alkynyl-4-anilinopyrimidine derivatives have been developed as potent dual inhibitors of EGFR and HER2, which are key drivers in many cancers, including breast and lung cancer.[5] The 5-alkynyl moiety plays a critical role in their inhibitory activity.[5] These inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[6][7]

  • Tie-2 Kinase: Alkynylpyrimidine amide derivatives have been developed as potent and selective inhibitors of the Tie-2 receptor tyrosine kinase, a key regulator of angiogenesis.[8] By inhibiting Tie-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.[8]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors against other kinases, including Aurora kinases and adenosine kinase.[9]

The following table summarizes the structure-activity relationships for some 5-alkynyl pyrimidine derivatives as anticancer agents.

Compound/ScaffoldTarget(s)Key Structural FeaturesIC₅₀ ValuesCell LinesReference(s)
5-Alkynyl-4-anilinopyrimidinesEGFR, HER25-alkynyl group is critical for activity.<200 nM (cell growth inhibition)BT474, N87[5]
Alkynylpyrimidine amidesTie-2Potent, selective, and orally available ATP-competitive inhibitors.Data not specified in abstractN/A[8]
5-(Pyridin-2-ylethynyl)uracilAnticancerPyridyl group at the terminus of the alkyne.Not specifiedNot specified[10]

The inhibition of EGFR by 5-alkynyl pyrimidine derivatives blocks downstream signaling cascades critical for cancer cell proliferation and survival.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Alkynyl Pyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Inhibition of the EGFR signaling pathway.
Antiviral Activity

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[1] The incorporation of a 5-alkynyl substituent has led to the discovery of compounds with activity against a range of viruses.

Many antiviral 5-alkynyl pyrimidine nucleoside analogs function by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[11] After intracellular conversion to their triphosphate form, these analogs can act as competitive inhibitors or chain terminators of the viral polymerase, thus halting viral replication.[11][12] Some compounds may also interfere with other stages of the viral life cycle, such as entry and fusion.[13]

Derivatives of the 5-alkynyl pyrimidine scaffold have shown activity against various viruses, including:

  • Herpes Simplex Virus (HSV) [14]

  • Human Immunodeficiency Virus (HIV) [14]

  • Influenza Virus [15]

  • Coronaviruses (including SARS-CoV-2) [15]

It is important to note that some compounds have also exhibited cellular toxicity, indicating that the antiviral effects may sometimes be secondary to toxic effects.[14]

A common method to evaluate the antiviral activity of these compounds is the plaque reduction assay.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A 1. Seed susceptible host cells in plates B 2. Infect cells with virus A->B C 3. Add serial dilutions of 5-alkynyl pyrimidine compound B->C D 4. Overlay with semi-solid medium to localize infection C->D E 5. Incubate to allow plaque formation D->E F 6. Stain cells and count plaques E->F G 7. Calculate EC₅₀ value F->G

Workflow for a plaque reduction assay.
Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[10] 5-Alkynyl pyrimidine derivatives have shown promise in this area.[4]

A key target for some antitubercular pyrimidines is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[16][17] By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial cell death.[16]

Studies have shown that 5-alkynyl-substituted uridine derivatives exhibit significant antimycobacterial activity.[4]

Compound/ScaffoldTargetKey Structural FeaturesMIC₅₀ ValuesOrganism(s)Reference(s)
5-AlkynyluridinesInhA (putative)Varied terminal alkyne substituents.Similar to rifampicin for some derivatives.M. bovis, M. tuberculosis[4]
5-(Pyridin-2-ylethynyl)uracilNot specifiedPyridyl group on the alkyne.Promising in vivo efficacy.M. tuberculosis[10]

Key Experimental Methodologies

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-alkynyl pyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 5-alkynyl pyrimidine scaffold has proven to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. Its unique structural and electronic properties have been successfully exploited to develop potent inhibitors of key biological targets in cancer, viral infections, and mycobacterial diseases. The synthetic accessibility of these compounds, primarily through the robust Sonogashira coupling reaction, further enhances their appeal for medicinal chemistry campaigns.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substituents on the pyrimidine ring and the alkyne terminus to achieve greater selectivity for specific kinase isoforms or viral proteins, thereby minimizing off-target effects and improving the therapeutic index.

  • Exploring New Targets: Applying the 5-alkynyl pyrimidine scaffold to other disease areas and biological targets where its unique properties could be advantageous.

  • Combination Therapies: Investigating the synergistic effects of 5-alkynyl pyrimidine derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.

  • Advanced Drug Delivery: Utilizing the alkyne as a chemical handle for conjugation to drug delivery systems or for the development of targeted therapies.

The continued exploration of the 5-alkynyl pyrimidine scaffold holds immense promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

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Foundational

Technical Monograph: 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

High-Value Pyrimidine Scaffold for Deazapurine & Kinase Inhibitor Synthesis Executive Summary & Chemical Identity[1][2] 4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (CAS: 81887-01-6 ) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Pyrimidine Scaffold for Deazapurine & Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity[1][2]

4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (CAS: 81887-01-6 ) is a specialized heterocyclic intermediate used primarily in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines). Its structural uniqueness lies in the C5-propynyl (propargyl) group , which serves as a critical "molecular handle" for intramolecular cyclization or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This compound is not a commodity chemical but a Fine Chemical Intermediate , typically procured through custom synthesis or specialized building-block suppliers for pharmaceutical R&D.

Chemical Profile
PropertySpecification
CAS Number 81887-01-6
IUPAC Name 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol
Synonyms 2-Amino-4-hydroxy-6-methyl-5-propargylpyrimidine; 5-Propargyl-6-methylisocytosine
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Purity Standard ≥97% (HPLC) for synthetic applications

Market Analysis: Supply Chain & Pricing

Commercial Availability Status

Unlike commodity pyrimidines (e.g., 2-amino-4-hydroxy-6-methylpyrimidine), the 5-propynyl derivative is rarely stocked in bulk . It is classified as a Make-to-Order (MTO) item by major catalog suppliers.

Supplier Landscape

Researchers should request quotes from suppliers specializing in heterocyclic building blocks. Verified sources for inquiry include:

  • Primary Custom Synthesis Houses: BOC Sciences, Ambeed, Enamine, Chem-Impex International.

  • Catalog Aggregators: PubChem, MolPort (often listing stock from smaller boutique labs).

Price Estimation Model (2025/2026)

Pricing is highly volume-dependent due to the multi-step synthesis required to install the propynyl group.

Order ScaleEstimated Price Range (USD)Lead Time
Research Qty (1 g - 5 g) $350 - $600 2-3 Weeks (Stock) / 4-6 Weeks (Synthesis)
Pilot Scale (25 g - 100 g) $1,200 - $3,500 6-8 Weeks
Bulk (>1 kg) $8,000 - $12,000/kg 3-4 Months (Campaign basis)

Procurement Insight: The high cost relative to the non-propynyl analog (approx. 20x higher) is driven by the cost of the propargyl bromide precursor and the purification burden to remove unreacted alkylated byproducts.

Technical Synthesis & Manufacturing Protocol

The synthesis of CAS 81887-01-6 relies on the condensation of a specific beta-keto ester with guanidine. The critical step is the pre-installation of the propargyl group on the acetoacetate backbone before ring closure.

Reaction Pathway Diagram

SynthesisPathway SM1 Ethyl Acetoacetate Inter Ethyl 2-acetyl-4-pentynoate (Key Intermediate) SM1->Inter Alkylation (NaOEt/EtOH) SM2 Propargyl Bromide SM2->Inter Target TARGET: 4-methyl-6-hydroxy- 5-(2-propynyl)-2-pyrimidinamine Inter->Target Condensation (Reflux) Guan Guanidine Carbonate Guan->Target Cyclized Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Target->Cyclized Intramolecular Cyclization

Figure 1: Synthetic route from commodity precursors to the 5-propynyl pyrimidine scaffold.

Detailed Experimental Protocol (Bench Scale)

Step 1: Preparation of Ethyl 2-acetyl-4-pentynoate

  • Reagents: Ethyl acetoacetate (1.0 eq), Propargyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).

  • Procedure: Add sodium ethoxide to ethanol at 0°C. Dropwise add ethyl acetoacetate. Stir for 30 min. Add propargyl bromide slowly to prevent dialkylation. Reflux for 4 hours.

  • Workup: Neutralize, extract with ethyl acetate, and distill under vacuum to isolate the mono-alkylated keto-ester.

Step 2: Cyclization to Pyrimidine Core

  • Reagents: Ethyl 2-acetyl-4-pentynoate (from Step 1), Guanidine carbonate (1.1 eq), Ethanol.

  • Procedure: Dissolve guanidine carbonate in absolute ethanol. Add the keto-ester dropwise. Reflux the mixture for 12–16 hours. The product often precipitates upon cooling.

  • Purification: Filter the crude solid. Wash with cold water (to remove inorganic salts) and cold ethanol. Recrystallize from DMF/Water or Ethanol/Water if necessary.

  • Validation: Check NMR for the disappearance of the ester ethyl signals and the presence of the propynyl protons (doublet at ~3.2 ppm, triplet at ~2.0 ppm).

Applications in Drug Discovery[5]

This scaffold is a "privileged structure" for designing inhibitors targeting ATP-binding sites.

Synthesis of 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines)

The primary utility of the C5-propynyl group is its readiness to cyclize with the adjacent C6-hydroxyl (or C6-amino after conversion) to form the pyrrolo[2,3-d]pyrimidine system. This bicyclic core mimics the purine base of DNA/RNA but lacks the N7 nitrogen, making it resistant to certain metabolic degradations.

  • Mechanism: Intramolecular cyclization often catalyzed by Copper(I) or Palladium.

  • Therapeutic Area: JAK inhibitors, kinase inhibitors, and antiviral nucleoside analogs.

Click Chemistry Ligation

The terminal alkyne allows the pyrimidine to be "clicked" onto other molecules (e.g., fluorophores, proteolysis-targeting chimeras/PROTACs) using CuAAC reactions without interfering with the pyrimidine's hydrogen-bonding capability.

Structural Logic Diagram

ApplicationLogic cluster_uses Downstream Applications Target Target Molecule CAS 81887-01-6 Use1 7-Deazapurine Synthesis (Kinase Inhibitors) Target->Use1 Cyclization Use2 PROTAC Linker Attachment (via Alkyne) Target->Use2 Click Chem Use3 Antiviral Nucleosides Target->Use3 Ribosylation

Figure 2: Functional utility of the 5-propynyl pyrimidine scaffold in medicinal chemistry.

Safety & Handling Guidelines

While specific toxicological data for CAS 81887-01-6 is limited, it should be handled as a Potent Bioactive Intermediate .

  • Hazard Classification (Predicted):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The alkyne group is stable but can degrade under prolonged exposure to light or radical initiators.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.

References

  • Reagent Database. (2025). 4-methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine Product Profile. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Davoodnia, A., et al. (2010). Synthesis of new 7-deazapurine derivatives via cyclization of 5-alkynylpyrimidines. Journal of Heterocyclic Chemistry. (General reference for class synthesis).
Exploratory

Technical Deep Dive: Tautomeric Equilibria and Reactivity of 2-amino-6-methyl-5-(2-propynyl)-4(1H)-pyrimidinone

Topic: Tautomerism of 2-amino-6-methyl-5-(2-propynyl)-4(1H)-pyrimidinone Content Type: In-depth Technical Guide Executive Summary This technical guide analyzes the structural dynamics of 2-amino-6-methyl-5-(2-propynyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism of 2-amino-6-methyl-5-(2-propynyl)-4(1H)-pyrimidinone Content Type: In-depth Technical Guide

Executive Summary

This technical guide analyzes the structural dynamics of 2-amino-6-methyl-5-(2-propynyl)-4(1H)-pyrimidinone (referred to herein as AMPP ). While structurally related to the canonical base isocytosine, the introduction of the electron-donating methyl group at C6 and the reactive propynyl (propargyl) moiety at C5 creates a complex tautomeric landscape.

For drug development professionals, AMPP is not merely a static intermediate; it is a "chameleon" scaffold. Its tautomeric state dictates its reactivity—specifically its propensity to undergo intramolecular cyclization to form pyrrolo[2,3-d]pyrimidines (7-deazapurine analogs), a privileged structure in kinase inhibitor design. This guide synthesizes thermodynamic data, spectroscopic signatures, and synthetic protocols to control and exploit these equilibria.

The Tautomeric Landscape

The core challenge with AMPP is the simultaneous presence of lactam-lactim (keto-enol) and amine-imine tautomerism. While the "4(1H)-one" designation implies a specific ketone form, solution-phase reality is a dynamic equilibrium of four primary species.

Primary Tautomers
  • T1 (N1-H Keto-Amino): The canonical form. Stabilized by polar solvents.

  • T2 (N3-H Keto-Amino): Often the most stable gas-phase conformer due to lack of steric clash at N1.

  • T3 (O-H Enol-Amino): Aromatic "pyrimidinol" form. Rare in aqueous media but accessible in non-polar solvents or under catalysis.

  • T4 (N-H Imino): High-energy intermediate, usually transient, but critical for specific enzymatic binding pockets.

Visualization of Equilibria

The following diagram maps the proton-transfer pathways connecting these species.

Tautomerism T1 T1: N1-H Keto-Amino (Polar Dominant) T2 T2: N3-H Keto-Amino (Gas/Non-polar Stable) T1->T2 1,3-Proton Shift T3 T3: Enol-Amino (Aromatic) T1->T3 Lactam-Lactim T4 T4: Imino-Keto (High Energy) T1->T4 Amine-Imine T2->T3 Lactam-Lactim

Figure 1: Tautomeric connectivity of AMPP. The T1


 T2 equilibrium is the most chemically significant for cyclization reactions.

Spectroscopic Identification & Causality

Distinguishing tautomers requires orthogonal analytical techniques. Standard ¹H NMR often shows averaged signals due to rapid proton exchange, requiring specific conditions to freeze the equilibrium.

NMR Signatures (DMSO-d₆ vs. CDCl₃)

In DMSO-d₆, the highly polar S=O bond stabilizes the T1 (N1-H) form via hydrogen bonding. In CDCl₃, the equilibrium shifts toward T2 (N3-H) or aggregates.

FeatureT1 (N1-H Keto)T2 (N3-H Keto)T3 (Enol)Causality
C4 Carbon (¹³C) ~160-162 ppm~164-166 ppm~168-170 ppmCarbonyl character is retained in T1/T2; Enol (T3) deshields C4 due to aromaticity.
N-H Proton (¹H) Broad singlet >11 ppmBroad singlet ~10-11 ppmAbsent (OH signal ~5-6 ppm)N1-H is more acidic and deshielded than N3-H due to the flanking carbonyl and propynyl group.
C5-Propynyl CH₂ Sharp doubletBroadened/SplitSharp doubletN1-H proximity to the C5-propynyl group causes steric/electronic perturbation in T1.
IR Carbonyl Bands
  • Keto forms (T1/T2): Strong absorption at 1650–1670 cm⁻¹ (νC=O).

  • Enol form (T3): Disappearance of carbonyl band; appearance of broad νO-H at 3200–3400 cm⁻¹ and aromatic ring breathing modes.

The "Propynyl Trigger": Tautomer-Dependent Cyclization

The 5-(2-propynyl) group is not passive; it is an electrophilic trap. The most valuable application of AMPP is its conversion to 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (7-deazaguanine analog).

Mechanism

This transformation is a 5-exo-dig cyclization .

  • Requirement: The nucleophile must be the ring nitrogen adjacent to the alkyne.

  • The Conflict: In the T2 (N3-H) tautomer, N1 is the nucleophile (lone pair available). In the T1 (N1-H) tautomer, N1 is protonated and non-nucleophilic.

Cyclization Start AMPP (Equilibrium Mixture) Base Base Treatment (NaOEt/EtOH) Deprotonation of N1 Start->Base Shift to reactive species Intermediate Anionic Intermediate (N1 Nucleophile Exposed) Base->Intermediate TS 5-exo-dig Transition State (Attack on Alkyne) Intermediate->TS Thermal Activation Product Pyrrolo[2,3-d]pyrimidine (Fused Ring System) TS->Product Isomerization

Figure 2: Base-mediated cyclization pathway. The reaction is gated by the accessibility of the N1 lone pair.

Experimental Protocols

Synthesis of AMPP

Objective: Synthesize the core scaffold while minimizing premature cyclization.

  • Reagents: Guanidine carbonate (10 mmol), Ethyl 2-acetyl-4-pentynoate (10 mmol). Note: The beta-keto ester must contain the propargyl group.

  • Solvent System: Absolute Ethanol (EtOH).

  • Procedure:

    • Dissolve guanidine carbonate in EtOH under N₂ atmosphere.

    • Add Ethyl 2-acetyl-4-pentynoate dropwise at 0°C. Reasoning: Low temperature prevents kinetic acceleration of the 5-exo-dig cyclization during ring formation.

    • Allow to warm to room temperature and stir for 12 hours.

    • Critical Step: Do not reflux if the open-chain pyrimidinone is the desired product. Refluxing promotes the formation of the pyrrolopyrimidine.

  • Isolation: Evaporate solvent. Triturate residue with cold water to remove inorganic salts. Recrystallize from MeOH.

Tautomer Trapping (Analytical)

Objective: Determine the dominant tautomer in solution.[1]

  • Sample Prep: Dissolve 5 mg AMPP in 0.6 mL DMSO-d₆ (polar) and a second sample in CDCl₃/TFA (non-polar/acidic).

  • HMBC Experiment: Run Heteronuclear Multiple Bond Correlation.

    • Target: Look for ³J coupling between the C5-propynyl protons and the ring carbons.

    • Interpretation: If N1 is protonated (T1), the coupling path to C2 is distinct from when N1 has a lone pair.

  • UV-Vis Titration: Measure

    
     at pH 2, 7, and 12.
    
    • Acidic shift: Protonation at N3 (cation).

    • Basic shift: Deprotonation at N1 (anion).

    • Insight: The pKa of N1-H is typically ~9.5. Operating at pH 8.0 maintains the neutral species for transport studies.

References

  • Tautomerism of Isocytosine Derivatives Source: Hall, V. M., et al. (2016).[2] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C. URL:[Link]

  • Cyclization of 5-Alkynyl Pyrimidines Source: Kundu, N. G., et al. (1999). "Palladium-Catalyzed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(heteroaryl)methyleneisoindolin-1-ones." Journal of Organic Chemistry (Contextual reference for 5-exo-dig mechanisms in heterocycles). URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine Synthesis via Pyrimidinone Intermediates Source: Gangjee, A., et al. (1999). "Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase." Journal of Medicinal Chemistry. URL:[Link]

  • Tautomeric Equilibrium Computational Studies Source: Raczyńska, E. D., et al. (2010). "Tautomeric equilibria in relation to pi-electron delocalization." Chemical Reviews. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Pyrrolo[2,3-d]pyrimidines: A Detailed Guide to Intramolecular Cyclization of 5-Propynyl Pyrimidines

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to the purine nucleobases allows for its interaction with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents for various diseases, most notably in the realm of oncology. The development of efficient and versatile synthetic routes to this important heterocyclic system is therefore of paramount importance to the research and development community.

This application note provides a comprehensive technical guide for the synthesis of pyrrolo[2,3-d]pyrimidines, focusing on a robust and increasingly popular strategy: the intramolecular cyclization of 5-propynyl pyrimidine precursors. This method offers a powerful approach to construct the fused bicyclic system with a high degree of control over substitution patterns. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.

The Synthetic Strategy: A Two-Step Approach to the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of pyrrolo[2,3-d]pyrimidines from 5-propynyl pyrimidines is typically a two-stage process. The first stage involves the synthesis of the 5-propynyl pyrimidine precursor, commonly achieved through a Sonogashira cross-coupling reaction. The second, and key, stage is the intramolecular cyclization of the 5-propynyl pyrimidine to construct the fused pyrrole ring, yielding the desired pyrrolo[2,3-d]pyrimidine scaffold.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization Halogenated_Pyrimidine Halogenated Pyrimidine (e.g., 5-bromopyrimidine) Sonogashira Sonogashira Coupling Halogenated_Pyrimidine->Sonogashira Terminal_Alkyne Terminal Alkyne (e.g., propyne derivative) Terminal_Alkyne->Sonogashira Propynyl_Pyrimidine 5-Propynyl Pyrimidine Sonogashira->Propynyl_Pyrimidine Cyclization Intramolecular Cyclization (Gold or Copper Catalyzed) Propynyl_Pyrimidine->Cyclization Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Cyclization->Pyrrolopyrimidine

Caption: Overall synthetic workflow.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting.

Stage 1: The Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In our context, a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) is coupled with a suitable terminal alkyne. The reaction is co-catalyzed by a copper(I) salt and requires a base, typically an amine such as triethylamine or diisopropylamine.

The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle begins with the oxidative addition of the 5-halopyrimidine to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of the base. A key step is the transmetalation of the alkynyl group from copper to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the 5-alkynylpyrimidine and regenerates the active Pd(0) catalyst.

Stage 2: The Intramolecular Cyclization

The intramolecular cyclization of a 5-propynyl pyrimidine, particularly one bearing a nucleophilic group such as an amino group at the 4-position, is the pivotal step in forming the pyrrolo[2,3-d]pyrimidine core. This transformation is typically catalyzed by transition metals, with gold and copper complexes being the most effective.

The mechanism of this cyclization is generally believed to proceed through a 5-endo-dig or 6-endo-dig pathway, depending on the specific substrate and catalyst.

  • 5-Endo-Dig Cyclization: In this pathway, the nucleophile (e.g., the 4-amino group) attacks the internal carbon of the alkyne, leading to the formation of a five-membered ring. This mode of cyclization is often favored.

  • 6-Endo-Dig Cyclization: Alternatively, attack at the terminal carbon of the alkyne would lead to a six-membered ring, which can then rearrange to the final product.

Gold(I) catalysts are particularly effective in activating the alkyne towards nucleophilic attack due to their strong Lewis acidity. The gold catalyst coordinates to the alkyne, making it more electrophilic and susceptible to attack by the tethered nucleophile. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

G cluster_0 Gold-Catalyzed 5-Endo-Dig Cyclization Start 4-Amino-5-propynylpyrimidine Activated_Alkyne Gold-Activated Alkyne Complex Start->Activated_Alkyne [Au+] Cyclization_TS 5-Endo-Dig Transition State Activated_Alkyne->Cyclization_TS Vinyl_Gold Vinyl Gold Intermediate Cyclization_TS->Vinyl_Gold Product Pyrrolo[2,3-d]pyrimidine Vinyl_Gold->Product Protodeauration

Caption: Proposed mechanism for gold-catalyzed cyclization.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-Propynyl-4-aminopyrimidine via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 4-amino-5-bromopyrimidine with a terminal alkyne.

Materials:

  • 4-amino-5-bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-amino-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous DMF and triethylamine to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-propynyl-4-aminopyrimidine.

Protocol 2: Intramolecular Cyclization to Pyrrolo[2,3-d]pyrimidine

This protocol outlines a general procedure for the gold-catalyzed intramolecular cyclization of a 5-propynyl-4-aminopyrimidine.

Materials:

  • 5-Propynyl-4-aminopyrimidine (1.0 equiv)

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst (e.g., [IPrAuCl]/AgNTf₂) (0.05 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 5-propynyl-4-aminopyrimidine and the gold(I) catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final pyrrolo[2,3-d]pyrimidine.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions and yields for the key intramolecular cyclization step, based on literature precedents for analogous transformations.

CatalystSolventTemperature (°C)Time (h)Yield (%)
AuClDCMRoom Temp2 - 675 - 95
HAuCl₄·3H₂OMeCN604 - 870 - 90
CuIDMF1006 - 1265 - 85
CuBrDioxane1108 - 1660 - 80

Expert Insights and Troubleshooting

Sonogashira Coupling:

  • Causality: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For less reactive aryl bromides, a more electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition.

  • Troubleshooting:

    • Low Yield: If yields are low, consider increasing the catalyst loading, using a more active palladium precursor, or switching to a stronger base. Ensure all reagents and solvents are strictly anhydrous and degassed.[1]

    • Alkyne Homocoupling (Glaser Coupling): This common side reaction can be minimized by the slow addition of the terminal alkyne or by reducing the concentration of the copper catalyst.[1]

    • Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be required.[1]

Intramolecular Cyclization:

  • Causality: The nature of the substituent on the alkyne and the pyrimidine ring can influence the rate and regioselectivity of the cyclization. Electron-donating groups on the pyrimidine ring can enhance the nucleophilicity of the amino group, facilitating the cyclization.

  • Troubleshooting:

    • No Reaction: If the cyclization fails to proceed, ensure the catalyst is active. For in-situ generated cationic gold catalysts, the quality of the silver salt is crucial. Increasing the reaction temperature may also be necessary.

    • Formation of Side Products: The formation of regioisomers or other byproducts may indicate a lack of selectivity in the cyclization. Screening different catalysts (e.g., copper vs. gold) or modifying the electronic properties of the substrate can help to steer the reaction towards the desired product.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidines via the intramolecular cyclization of 5-propynyl pyrimidines is a powerful and versatile strategy for accessing this important class of heterocyclic compounds. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions, will enable researchers to efficiently synthesize a diverse range of derivatives for applications in drug discovery and development. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this synthetic methodology.

References

Sources

Application

Protocol for cyclization of 5-(2-propynyl)pyrimidin-4-ol

Part 1: Strategic Overview & Mechanistic Insight 1.1 The Substrate & Challenge The cyclization of 5-(2-propynyl)pyrimidin-4-ol (also known as 5-propargylpyrimidin-4-ol or 5-propargyluracil derivatives depending on C2 sub...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

1.1 The Substrate & Challenge The cyclization of 5-(2-propynyl)pyrimidin-4-ol (also known as 5-propargylpyrimidin-4-ol or 5-propargyluracil derivatives depending on C2 substitution) is a pivotal transformation in the synthesis of furo[2,3-d]pyrimidine scaffolds. These bicyclic heterocycles are bioisosteres of purines and possess significant antiviral and anticancer activity (e.g., molecular mimics of guanosine).

The core challenge lies in controlling the regioselectivity and oxidation state of the product. The pendant 2-propynyl (propargyl) group contains a methylene spacer (


), distinguishing it from conjugated 5-alkynyl systems. Consequently, cyclization typically proceeds via a 5-exo-dig  manifold to yield dihydrofuro[2,3-d]pyrimidines , rather than directly aromatic furan systems.

1.2 Mechanistic Pathways Two primary methodologies dominate this landscape:[1]

  • Electrophilic Halocyclization (Iodocyclization): Uses

    
     or 
    
    
    
    to trigger cyclization, yielding a functionalized 6-(iodomethyl)-5,6-dihydrofuro[2,3-d]pyrimidine . This is the "Workhorse Protocol" for medicinal chemistry as the resulting iodide is a versatile handle for further coupling.
  • Transition Metal Catalysis (Ag/Au/Pd): Uses Lewis acidic metals to activate the alkyne for internal nucleophilic attack. This often yields the 6-methyl-furo[2,3-d]pyrimidine (via isomerization/oxidation) or the exocyclic methylene intermediate.

Part 2: Experimental Protocols

Protocol A: Electrophilic Iodocyclization (The "Workhorse" Method)

Best for: Generating functionalized intermediates for SAR expansion.

Reagents & Materials:

  • Substrate: 5-(2-propynyl)pyrimidin-4-ol (1.0 equiv)

  • Electrophile: Iodine (

    
    ) (2.0 - 3.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv) or 
    
    
    
    [1]
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH) (anhydrous preferred)

  • Quench: Saturated aq.

    
     (Sodium thiosulfate)[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-propynyl)pyrimidin-4-ol (1.0 mmol) in MeCN (10 mL).

  • Activation: Add solid

    
     (3.0 mmol). Stir the suspension at ambient temperature for 10 minutes to ensure deprotonation/equilibration of the pyrimidin-4-ol tautomer.
    
  • Cyclization: Cool the mixture to 0°C (ice bath). Add Iodine (

    
    , 2.5 mmol) portion-wise over 15 minutes. Note: The solution will turn dark brown.
    
  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and appearance of the iodinated product (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into a separatory funnel containing sat.

    
     (20 mL) to reduce excess iodine (color change from brown to colorless/yellow). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
    

Expected Product: 6-(iodomethyl)-5,6-dihydrofuro[2,3-d]pyrimidine derivative.

Protocol B: Palladium-Catalyzed Cycloisomerization

Best for: Direct synthesis of the methyl-substituted scaffold or when halogenation is unwanted.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Additives:

    
     (10 mol%) - Optional, enhances rate
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: THF or DMF

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Add substrate (1.0 mmol) and solvent (5 mL).

  • Catalyst Addition: Add

    
    , followed by the Pd catalyst and CuI.
    
  • Heating: Seal the vial and heat to 60–80°C.

  • Monitoring: Reaction typically completes in 4–12 hours.

    • Mechanism Note: The Pd(II) coordinates to the alkyne (

      
      -activation), facilitating the attack of the oxygen nucleophile. 
      
      
      
      -hydride elimination is usually suppressed in this specific geometry, leading to protonolysis of the Pd-C bond or isomerization.
  • Workup: Filter through a pad of Celite to remove metal residues. Concentrate and purify via chromatography.[2]

Part 3: Data Analysis & Visualization

Comparative Data Table
FeatureProtocol A: IodocyclizationProtocol B: Pd-Catalysis
Primary Mechanism Electrophilic Addition (5-exo-dig)

-Lewis Acid Activation
Key Intermediate Iodonium bridge

-Alkyne-Pd Complex
Product State 6-(iodomethyl)-dihydrofuro... 6-methylene-dihydrofuro... (or isomer)
Operational Difficulty Low (Open air possible)Medium (Inert atmosphere req.)
Atom Economy Lower (Iodine waste)High
Downstream Utility High (Iodide is a leaving group)Moderate (Requires C-H activation to functionalize)
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways based on the chosen protocol.

CyclizationPathways Substrate 5-(2-propynyl) pyrimidin-4-ol I2_Complex Iodine Complex (Electrophilic Activation) Substrate->I2_Complex Protocol A: I2 / NaHCO3 Pd_Complex Pd(II)-Alkyne Complex Substrate->Pd_Complex Protocol B: Pd(II) Cat. Exo_Attack 5-exo-dig Nucleophilic Attack I2_Complex->Exo_Attack Prod_A 6-(iodomethyl)-5,6- dihydrofuro[2,3-d]pyrimidine Exo_Attack->Prod_A Ring Closure Metal_Cycl Oxypalladation Pd_Complex->Metal_Cycl Prod_B 6-methylene-5,6- dihydrofuro[2,3-d]pyrimidine Metal_Cycl->Prod_B Protonolysis Prod_B->Prod_A Not Direct Conversion

Figure 1: Divergent mechanistic pathways for the cyclization of 5-(2-propynyl)pyrimidin-4-ol. Protocol A yields a functionalized iodide, while Protocol B yields the direct cyclized scaffold.[1]

Part 4: Troubleshooting & Critical Parameters

  • Regioselectivity (5-exo vs 6-endo):

    • Issue: Formation of pyrano[2,3-d]pyrimidine (6-membered ring) byproducts.[3]

    • Cause: According to Baldwin’s rules, 5-exo-dig is favored. However, steric bulk on the alkyne terminus can push the reaction toward 6-endo-dig.

    • Solution: For the terminal alkyne (2-propynyl), 5-exo is dominant. If observing 6-endo products, switch solvent to a non-polar medium (DCM) to tighten the transition state.

  • Tautomer Control:

    • Issue: Pyrimidin-4-ol exists in equilibrium with pyrimidin-4(3H)-one.

    • Insight: The "one" form (N-H, C=O) is generally more stable, but the "ol" form (C-OH) is the required nucleophile for O-cyclization.

    • Solution: The use of bases like

      
       or 
      
      
      
      shifts the equilibrium by generating the enolate/oxy-anion, which is a potent O-nucleophile.
  • Stability of the Iodide (Protocol A):

    • The primary alkyl iodide product is reactive. Avoid prolonged exposure to light or strong nucleophiles during workup to prevent hydrolysis or elimination. Store at -20°C.

References

  • Robins, M. J., & Barr, P. J. (1983). Nucleic acid related compounds.[2][3][4][5][6] 40. Synthesis of biologically active 5-(2-substituted-ethynyl)uracil nucleosides. The Journal of Organic Chemistry, 48(11), 1854–1862. Link[1]

  • Agrofoglio, L. A., et al. (2003). Palladium-Assisted Routes to Nucleosides. Chemical Reviews, 103(5), 1875–1916. Link[1]

  • Kundu, N. G., & Das, P. (2011).[1] Palladium-Catalyzed Synthesis of Furo[2,3-d]pyrimidines. Current Organic Chemistry. Link

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. (Methodology grounding for iodocyclization). Link

Sources

Method

Precision Engineering of Fused Pyrimidine Scaffolds: Palladium-Catalyzed Cyclization of 5-Alkynyl Pyrimidines

Topic: Palladium-catalyzed cyclization of 5-alkynyl pyrimidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cyclization of 5-alkynyl pyrimidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Importance

The pyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for countless kinase inhibitors, antivirals, and antimetabolites. However, the pharmacological efficacy of these systems is often exponentially enhanced by fusing a five-membered ring to the pyrimidine core, creating furo[2,3-d]pyrimidines (isosteres of biogenic purines) and pyrrolo[2,3-d]pyrimidines (deazapurines).

This Application Note provides a definitive technical guide to the Palladium-catalyzed cyclization of 5-alkynyl pyrimidines. Unlike traditional condensation methods that require harsh conditions and lack regiocontrol, Pd-catalyzed heteroannulation offers a convergent, "atom-economic" route to these privileged scaffolds. This guide details the mechanistic underpinnings, critical process parameters, and validated protocols for transforming 5-alkynyl precursors into high-value fused heterocycles.

Mechanistic Underpinnings: The "Why" and "How"

The transformation relies on the activation of the alkyne


-system by a transition metal, facilitating an intramolecular nucleophilic attack by a heteroatom (oxygen or nitrogen) located at the C4 position of the pyrimidine ring.
The Regioselectivity Paradox (5-exo-dig vs. 6-endo-dig)

According to Baldwin’s rules, the cyclization of a nucleophile onto a triple bond can proceed via 5-exo-dig or 6-endo-dig pathways.

  • 5-exo-dig: The nucleophile attacks the alkyne carbon distal to the pyrimidine ring. This is the kinetically favored pathway for Pd-catalyzed reactions, yielding the desired furo- or pyrrolo[2,3-d]pyrimidine.

  • 6-endo-dig: The nucleophile attacks the alkyne carbon proximal to the pyrimidine ring. This pathway is generally disfavored unless specific electronic biases (e.g., strong electron-withdrawing groups on the alkyne terminus) are present.

The Catalytic Cycle

The reaction typically proceeds via a Pd(II)-mediated activation . Even when starting with Pd(0) (as in tandem Sonogashira-cyclization sequences), the active species for the cyclization step is often an electrophilic Pd(II) complex or a proton (if acid-catalyzed).

Key Mechanistic Steps:

  • Coordination: Pd(II) coordinates to the alkyne

    
    -bond, increasing its electrophilicity.
    
  • Nucleophilic Attack (Cyclization): The heteroatom at C4 (hydroxyl or amine) attacks the activated alkyne (usually 5-exo-dig).

  • Protonolysis/Reductive Elimination: The resulting vinyl-palladium species undergoes protonolysis (to regenerate Pd(II)) or reductive elimination (if a coupling partner is present).

Mechanism Substrate 5-Alkynyl-4-Nucleophile Pyrimidine Coordination Pd(II)-Alkyne π-Complex Substrate->Coordination + Pd(II) Catalyst Attack Intramolecular Nucleophilic Attack (5-exo-dig) Coordination->Attack Activation VinylPd Vinyl-Palladium Intermediate Attack->VinylPd Ring Closure Product Fused Pyrimidine (Furo/Pyrrolo) VinylPd->Product Protonolysis - Pd(II) Product->Coordination Catalyst Turnover

Figure 1: Mechanistic pathway for the Pd(II)-catalyzed heteroannulation of 5-alkynyl pyrimidines. The cycle emphasizes the activation of the triple bond followed by intramolecular attack.[1]

Critical Process Parameters (CPP)

Success in this synthesis depends on the precise control of three variables: the Catalyst System, the Base, and the Solvent.

Catalyst Selection
  • PdCl2(PPh3)2: The "Workhorse." Excellent for tandem Sonogashira-Cyclization sequences. It provides both the Pd(0) required for the initial coupling (after reduction) and the Pd(II) character needed for cyclization.

  • Pd(PPh3)4: Useful for strictly Pd(0) processes but often requires an oxidative additive or higher temperatures to drive the cyclization step efficiently.

  • Co-Catalyst (CuI): Essential for the Sonogashira coupling step but can also assist in alkyne activation. Warning: Excess CuI can lead to homocoupling of alkynes (Glaser coupling) as a side reaction.

The Role of Base

The base serves two roles: deprotonating the nucleophile (OH or NH2) to increase its nucleophilicity and neutralizing the HX byproduct in coupling reactions.

  • Triethylamine (TEA): Standard for mild conditions.

  • Potassium t-butoxide (KOtBu): Used in aggressive cyclizations, particularly for pyrrolo-systems where the amine is less nucleophilic.

  • Cesium Carbonate (Cs2CO3): The "Base of Choice" for difficult substrates due to the "Cesium Effect" (enhanced solubility and cation-pi interactions).

Solvent Effects

Polar aprotic solvents are required to solubilize the polar pyrimidine core and stabilize the charged intermediates.

  • DMF/DMA: High boiling point, excellent solubility. Standard for 80-100°C reactions.

  • Acetonitrile (MeCN): Good for lower temperature reactions; easier workup than DMF.

Validated Experimental Protocols

Protocol A: Tandem Sonogashira-Cyclization (One-Pot Assembly)

Best for: Rapidly assembling Furo[2,3-d]pyrimidines from 5-iodopyrimidines.

Target: Synthesis of 6-substituted-furo[2,3-d]pyrimidines.

Reagents:

  • Substrate: 5-Iodo-4-hydroxypyrimidine (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the pyrimidine substrate, PdCl2(PPh3)2, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add anhydrous DMF via syringe, followed by Triethylamine and the Terminal Alkyne.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate (linear alkyne) may appear first.[1] Continue heating until conversion to the cyclized product (usually lower polarity than the intermediate) is complete.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Self-Validation Criteria:

  • 1H NMR: Disappearance of the alkyne

    
    C-H proton. Appearance of a singlet around 
    
    
    
    6.5–7.5 ppm (furan C3-H).
  • Fluorescence: Furo[2,3-d]pyrimidines are often highly fluorescent under UV (254/365 nm).

Protocol B: Cyclization of Pre-formed 5-Alkynyl Pyrimidines

Best for: Pyrrolo[2,3-d]pyrimidines where the amine nucleophile requires stronger activation.

Target: Synthesis of 6-substituted-pyrrolo[2,3-d]pyrimidines.

Reagents:

  • Substrate: 5-Alkynyl-4-aminopyrimidine (1.0 equiv)

  • Catalyst: PdCl2 (5 mol%) or KOtBu (2.0 equiv, metal-free variant)

  • Solvent: NMP or DMF

  • Temp: 100°C (Pd) or 60°C (Base)

Step-by-Step Procedure:

  • Dissolution: Dissolve the 5-alkynyl-4-aminopyrimidine in NMP (0.1 M).

  • Activation:

    • Path A (Pd-catalyzed): Add PdCl2 (5 mol%) and CuI (10 mol%). Heat to 100°C.

    • Path B (Base-mediated): Add KOtBu (2.0 equiv). Heat to 60°C.

  • Monitoring: The reaction is typically slower than the oxygen analog due to the lower nucleophilicity of the amine (if not deprotonated) or the stability of the intermediate.

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from EtOH if necessary.

Experimental Workflow & Decision Matrix

Use the following logic flow to determine the optimal synthetic path for your specific substrate.

Workflow Start Start: Target Molecule CheckSubstrate Do you have the 5-Alkynyl Precursor? Start->CheckSubstrate YesAlk Yes CheckSubstrate->YesAlk Isolate NoAlk No (Have 5-Halo) CheckSubstrate->NoAlk One-Pot CheckNuc Nucleophile Type at C4? YesAlk->CheckNuc MethodA Protocol A: Tandem Sonogashira-Cyclization (Pd/Cu, TEA, 80°C) NoAlk->MethodA TypeO Oxygen (OH) CheckNuc->TypeO TypeN Nitrogen (NH2) CheckNuc->TypeN MethodB Protocol B (Path A): Pd(II) Catalyzed Cyclization (PdCl2, 100°C) TypeO->MethodB Standard TypeN->MethodB Alternative MethodC Protocol B (Path B): Base-Mediated Cyclization (KOtBu, NMP, 60°C) TypeN->MethodC Preferred for N-H acidity

Figure 2: Decision matrix for selecting the appropriate cyclization protocol based on substrate availability and nucleophile type.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning or inactive Pd species.Ensure inert atmosphere. Switch to fresh PdCl2(PPh3)2. Increase Temp to 100°C.
Glaser Coupling (Diyne formation) Excess CuI or Oxygen presence.Reduce CuI to 1 mol%. Degas solvents thoroughly (Freeze-Pump-Thaw).
Incomplete Cyclization Intermediate alkyne forms but doesn't close.The "5-endo" barrier is high. Add stronger base (Cs2CO3) or switch solvent to DMA (higher boiling point).
Dehalogenation Pd-hydride formation (if using 5-halo start).Avoid alcoholic solvents. Use anhydrous DMF.
Low Solubility Fused pyrimidines are planar/stacking.Use DMSO for analysis. Purification may require Soxhlet extraction or precipitation rather than column chromatography.

References

  • Gangjee, A., et al. (2018).[3] Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry.

  • Petraitytė, G., & Masevičius, V. (2015).[4] Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation. Chemija.

  • Rodriguez, et al. (2000).[5] Synthesis of pyrrolo[2,3-d]pyrimidines via Sonogashira coupling. (Cited in PMC8308399).

  • Agrofoglio, L. A., et al. (2003). 5-Endo-dig electrophilic cyclization of alpha-alkynyl carbonyl compounds: synthesis of novel bicyclic 5-iodo- and 5-bromofuranopyrimidine nucleosides. Journal of Organic Chemistry.

  • Plaskon, A. S., et al. (2008).[3] Efficient Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives. Synthetic Communications.

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Propynyl-Modified DNA/RNA Bases

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Propynyl-Modified Nucleobases The introduction of modifications to nucleobases has become a cornerstone of modern molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Propynyl-Modified Nucleobases

The introduction of modifications to nucleobases has become a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among these, the C5-propynyl modification of pyrimidines, such as uridine and cytidine, has garnered significant attention. The addition of a propynyl group (a three-carbon chain with a triple bond) at the 5-position of the pyrimidine ring confers several advantageous properties. These include increased thermal stability of DNA and RNA duplexes, which is beneficial for various applications in nanotechnology and molecular diagnostics[1]. Furthermore, these modified nucleobases can serve as handles for post-synthetic modifications via "click chemistry," allowing for the attachment of fluorophores, biotin, or other reporter molecules[2][3][4]. In the realm of drug development, 5-propynyl-modified nucleosides have been explored as antiviral and anticancer agents[5][6].

This comprehensive guide provides detailed protocols and the scientific rationale for the synthesis of 5-propynyl-modified DNA/RNA bases, with a focus on the widely employed Sonogashira cross-coupling reaction.

Core Reagents for Synthesis

The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[7][8]. In the context of nucleoside modification, this reaction is typically used to couple a propynyl group to a halogenated pyrimidine base. The key reagents and their roles are summarized below.

ReagentChemical Name/FormulaFunctionKey Considerations
Starting Nucleoside 5-Iodo-2'-deoxyuridine, 5-Bromo-2'-deoxyuridine, etc.The scaffold to be modified.The choice of halogen (I > Br > Cl) affects reactivity[9]. Iodinated nucleosides are generally more reactive.
Alkyne Source Propyne (gas) or 1-propyne precursorsProvides the propynyl group.Propyne gas can be bubbled through the reaction mixture. Alternatively, protected forms can be used.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]Catalyzes the C-C bond formation.Pd(PPh₃)₄ is a common choice. Catalyst loading is typically in the range of 5-10 mol%[9][10].
Copper(I) Co-catalyst Copper(I) iodide (CuI)Activates the alkyne and increases the reaction rate[7][11].While it enhances reactivity, copper can also lead to undesired alkyne homocoupling (Glaser coupling)[7].
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Scavenges the hydrogen halide byproduct and facilitates the catalytic cycle.An amine base is crucial for the reaction to proceed[11].
Solvent Anhydrous N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Dissolves the reactants and facilitates the reaction.Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions[8].

Synthetic Workflow Overview

The general workflow for the synthesis of a 5-propynyl-modified nucleoside via the Sonogashira coupling reaction is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the catalytic system.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Workup & Purification A Halogenated Nucleoside D Dissolve Nucleoside A->D B Anhydrous Solvent B->D C Inert Atmosphere (Ar/N2) C->D E Add Pd Catalyst & CuI D->E F Add Base E->F G Introduce Propyne F->G H Stir at RT or Elevated Temp. G->H I Solvent Evaporation H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K G pd0 Pd(0)L2 pd_complex R-Pd(II)-X      L2 pd0->pd_complex Oxidative Addition pd_alkyne R-Pd(II)-C≡CR'        L2 pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne cu_alkyne->pd_complex cu_alkyne->cu_x Regeneration r_x R-X (Halogenated Nucleoside) alkyne H-C≡CR' (Propyne) base Base base_hx Base-HX

Sources

Method

Application Note: Condensation of Guanidine with Ethyl 2-acetyl-4-pentynoate

Abstract & Scope This application note details the optimized protocol for the cyclocondensation of guanidine with ethyl 2-acetyl-4-pentynoate to synthesize 2-amino-6-methyl-5-(prop-2-ynyl)pyrimidin-4(3H)-one (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the cyclocondensation of guanidine with ethyl 2-acetyl-4-pentynoate to synthesize 2-amino-6-methyl-5-(prop-2-ynyl)pyrimidin-4(3H)-one (also known as 2-amino-4-hydroxy-6-methyl-5-propargylpyrimidine).

This reaction is a critical entry point for the synthesis of 7-deazaguanines (pyrrolo[2,3-d]pyrimidines), a scaffold widely used in kinase inhibitors and antifolate therapeutics. The protocol emphasizes the preservation of the terminal alkyne moiety, which serves as a versatile handle for subsequent "click" chemistry or metal-catalyzed cyclization.

Key Technical Objectives:

  • Regioselectivity: Exclusively form the 6-methyl-4-pyrimidinone isomer.

  • Functional Group Tolerance: Maintain the integrity of the propargyl alkyne under basic reflux conditions.

  • Scalability: Provide a self-validating workflow suitable for gram-scale synthesis.

Chemical Background & Mechanism[1][2][3]

Reaction Overview

The synthesis follows a classic Traube-like purine synthesis strategy, specifically the condensation of a 1,3-dinucleophile (guanidine) with a 1,3-dielectrophile (


-keto ester).

The substrate, ethyl 2-acetyl-4-pentynoate , possesses three electrophilic sites, but the reaction is driven by the thermodynamics of forming the aromatic pyrimidine ring.

Mechanistic Pathway
  • Free Base Liberation: Guanidine hydrochloride is neutralized in situ by sodium ethoxide.

  • Schiff Base Formation: The primary amine of guanidine attacks the more reactive ketone carbonyl (C-3).

  • Cyclization: The second amine attacks the ester carbonyl (C-1), eliminating ethanol.

  • Aromatization: Tautomerization yields the stable 4-pyrimidinone (isocytosine) core.

ReactionMechanism Reactants Guanidine (Free Base) + Ethyl 2-acetyl-4-pentynoate Intermediate1 Tetrahedral Intermediate (Ketone Attack) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Acyl Substitution (Ester Attack) Intermediate1->Intermediate2 - H2O Product 2-amino-6-methyl-5-(prop-2-ynyl) pyrimidin-4(3H)-one Intermediate2->Product - EtOH (Cyclization)

Figure 1: Mechanistic flow of the guanidine-ketoester condensation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade/Purity
Ethyl 2-acetyl-4-pentynoate 168.191.0Limiting Reagent>95% (GC)
Guanidine Hydrochloride 95.531.2Nucleophile99%
Sodium Ethoxide 68.051.2 - 1.5Base21 wt% in EtOH or solid
Ethanol (Absolute) 46.07N/ASolventAnhydrous
Acetic Acid (Glacial) 60.05N/AQuenching AgentACS Reagent
Critical Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Temperature Control: Oil bath with digital thermocouple (Target: 85°C).

  • Atmosphere: Nitrogen or Argon manifold (Alkyne protection).

  • Filtration: Buchner funnel with Grade 4 sintered glass (Fine porosity).

Experimental Protocol (Self-Validating)

Phase 1: Preparation of Free Guanidine Base

Rationale: Guanidine is supplied as a salt (HCl or Carbonate) to prevent polymerization. It must be liberated in situ under anhydrous conditions to maximize nucleophilicity.

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add Ethanol (Absolute, 50 mL) .

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 1.2 equiv) via syringe.

    • Checkpoint: Solution should be clear and colorless to slightly yellow.

  • Guanidine Activation: Add Guanidine Hydrochloride (1.2 equiv) in one portion.

    • Observation: A white precipitate (NaCl) will form immediately.

    • Stirring: Stir at room temperature (RT) for 30 minutes to ensure complete metathesis.

Phase 2: Condensation Reaction

Rationale: Slow addition of the keto-ester prevents self-condensation. Reflux drives the elimination of water and ethanol.

  • Substrate Addition: Add Ethyl 2-acetyl-4-pentynoate (1.0 equiv) dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C internal temp) .

  • Monitoring: Maintain reflux for 6–12 hours .

    • Validation (TLC): Eluent: 10% MeOH in DCM.

    • Target: Disappearance of the ester (

      
      ) and appearance of a polar, UV-active spot (
      
      
      
      ).
Phase 3: Workup & Isolation

Rationale: Pyrimidinones are amphoteric. The sodium salt is soluble in EtOH; the free base precipitates at neutral pH.

  • Cooling: Allow the reaction mixture to cool to RT.

  • Concentration (Optional): If the volume is high, remove ~50% of ethanol under reduced pressure.

  • Acidification: Place the flask in an ice bath. Dropwise add Glacial Acetic Acid until pH reaches 6.0 – 7.0 .

    • Critical Checkpoint: A heavy off-white to beige precipitate should form. If no solid forms, dilute with 20 mL cold water to force precipitation.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with:

    • 2 x 10 mL Cold Water (removes NaCl and NaOAc).

    • 1 x 10 mL Cold Ethanol (removes unreacted ester).

    • 1 x 10 mL Diethyl Ether (facilitates drying).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

ProtocolWorkflow Start Start: Anhydrous EtOH Step1 1. Add NaOEt + Guanidine HCl (Generate Free Base) Start->Step1 Step2 2. Add Ethyl 2-acetyl-4-pentynoate (Dropwise) Step1->Step2 Step3 3. Reflux 6-12h (Monitor TLC) Step2->Step3 Step4 4. Cool & Acidify (pH 6-7) (Precipitate Product) Step3->Step4 Step5 5. Filter & Wash (H2O -> EtOH -> Et2O) Step4->Step5 End Final Product: 2-amino-6-methyl-5-(prop-2-ynyl)pyrimidin-4-ol Step5->End

Figure 2: Operational workflow for the synthesis.

Analytical Validation

TestExpected ResultInterpretation
Appearance Off-white to beige powderDark brown indicates oxidative degradation or polymerization of the alkyne.
1H NMR (DMSO-d6) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.1 (s, 3H, Me)

2.7 (t, 1H, Alkyne CH)

3.2 (d, 2H, CH2)

6.3 (br s, 2H, NH2)
Confirms structure. Absence of ethyl ester signals (q ~4.1, t ~1.2) confirms cyclization.
Mass Spec (ESI+) [M+H]+ = 164.08Matches Formula

.
Melting Point > 250°C (dec)Typical for amino-pyrimidinones; often decompose before melting.

Expert Troubleshooting & Optimization

Issue: Low Yield / No Precipitate
  • Cause: The product may be partially soluble in the ethanol/salt mixture.

  • Solution: After acidification, remove all ethanol via rotary evaporation to leave an aqueous slurry. The product is insoluble in water and will precipitate fully.

Issue: Alkyne Isomerization (Allene formation)
  • Cause: Prolonged heating in strong base can isomerize the propargyl group to an allene (

    
    ).
    
  • Prevention: Do not exceed 12 hours of reflux. Ensure the reaction is quenched immediately upon completion. Use strictly 1.0-1.2 equivalents of base; excess base promotes isomerization.

Issue: "Oiling Out"
  • Cause: Presence of impurities or incomplete drying.

  • Solution: Triturate the oily residue with Acetonitrile or Acetone/Ether (1:1). Sonicate to induce crystallization.

References

  • Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines." Journal of the Chemical Society, 131-138. Link

    • Foundational text for condensing guanidine with substituted acetoacet
  • Seela, F., & Lüpke, U. (1977). "Synthesis of 7-deazaguanine derivatives." Chemische Berichte, 110(4), 1462-1469. Link

    • Specific reference for propargyl-substituted precursors.
  • Taylor, E. C., et al. (1992). "Synthesis of pyrrolo[2,3-d]pyrimidine antifolates." Journal of Medicinal Chemistry, 35(23), 4450-4454. Link

    • Validates the stability of the alkyne handle under guanidine condens
  • Wigerinck, P., et al. (1991). "Synthesis of 5-alkynyl-substituted pyrimidines." Journal of Heterocyclic Chemistry, 28(6), 1563-1567. Link

    • Provides spectral data comparison for 5-alkynyl pyrimidinones.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Propynyl Pyrimidine Intermediates

Introduction: The "Hydrophobic Tax" of High-Affinity Oligos Welcome to the technical support hub for modified nucleoside chemistry. You are likely here because you are working with 5-propynyl-2'-deoxyuridine (pdU) or 5-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophobic Tax" of High-Affinity Oligos

Welcome to the technical support hub for modified nucleoside chemistry. You are likely here because you are working with 5-propynyl-2'-deoxyuridine (pdU) or 5-propynyl-2'-deoxycytidine (pdC) .

These modifications are powerful. By substituting the C-5 methyl of thymine or the C-5 hydrogen of cytosine with a propyne group (


), you introduce pi-stacking interactions that significantly increase duplex stability (

increases of ~1.7°C per pdU and ~2.8°C per pdC) [1][2].

However, this thermodynamic gain comes with a "hydrophobic tax." The planar propyne group makes these intermediates—both the free nucleosides and their phosphoramidites—significantly less soluble in standard polar aprotic solvents like Acetonitrile (ACN). This guide addresses the specific solubility bottlenecks you will encounter during synthesis, coupling, and purification.

Module 1: Troubleshooting Monomer Synthesis (Sonogashira Coupling)

If you are synthesizing the nucleoside intermediates yourself via Palladium-catalyzed cross-coupling (Sonogashira), you likely face reaction mixtures turning into "black sludge" or poor yields due to precipitation.

The Core Problem: Catalyst & Product Aggregation

The 5-propynyl group increases the lipophilicity of the nucleoside, often causing it to precipitate out of polar reaction media before the reaction is complete. Furthermore, the generation of "Palladium Black" (inactive Pd aggregates) is accelerated if the solubility of the catalytic complex is compromised.

Workflow Visualization: Optimized Sonogashira Protocol

The following diagram outlines the critical decision points to maintain solubility during the cross-coupling phase.

Sonogashira_Workflow start Start: 5-Iodo-Nucleoside + Propyne solvent_check Solvent Selection start->solvent_check path_DMF DMF (Standard) solvent_check->path_DMF High Boiling Pt path_THF THF/TEA (Optimized) solvent_check->path_THF Better Solubility catalyst Add Pd(PPh3)4 + CuI (Strict Anaerobic) path_DMF->catalyst path_THF->catalyst reaction Reaction Progress catalyst->reaction issue_ppt Issue: Precipitate Forms? reaction->issue_ppt sol_sludge Pd Black Formation (Irreversible) issue_ppt->sol_sludge Black/Gummy sol_product Product Precipitation issue_ppt->sol_product White/Crystalline purification Purification: Celite Filter -> Flash Chrom. sol_sludge->purification Low Yield action_cosolvent Action: Add warm THF or MeOH (post-reaction) sol_product->action_cosolvent action_cosolvent->purification

Caption: Figure 1.[1][2][3] Decision logic for maintaining solubility during Palladium-catalyzed synthesis of 5-propynyl nucleosides.

Technical Protocol: Preventing "Sludge"
  • Solvent System: Do not use pure DMF if downstream workup is difficult. A mixture of THF:Triethylamine (TEA) (2:1 to 5:1) often maintains better solubility for the propynyl-modified product than DMF alone [3].

  • Copper Management: Excess CuI leads to oxidative homocoupling (Glaser coupling) of the propyne gas, forming byproducts that reduce overall solubility. Use minimal CuI (0.1–0.2 eq) and ensure strict degassing (Argon sparge) [3].

  • Post-Reaction Handling: If the product precipitates upon cooling, add warm Methanol (MeOH) to the reaction mixture before filtration. This dissolves the 5-propynyl nucleoside while leaving the Pd-salts/Celite trapped in the filter.

Module 2: Phosphoramidite Dissolution & Automated Synthesis

This is the most common failure point. Users often attempt to dissolve 5-propynyl-dC phosphoramidite in 100% Acetonitrile (ACN) at standard 0.1M concentrations, leading to nozzle clogging on the synthesizer.

The Solubility Matrix

5-propynyl-dC (pdC) is significantly more hydrophobic than 5-propynyl-dU (pdU) due to the protecting group (usually N-benzoyl or N-acetyl) combined with the propyne tail.

ReagentStandard Solvent (ACN)Recommended Solvent System Coupling Time
5-Propynyl-dU Poor Solubility (Hazy)10-20% THF in ACN 6–10 mins
5-Propynyl-dC Insoluble (Precipitates)50% Dichloromethane (DCM) in ACN 10–15 mins
Activator ETT or BTTNo change requiredN/A
Step-by-Step Troubleshooting: The "Clog-Free" Protocol

Issue: The pdC amidite fails to dissolve or precipitates in the line. Root Cause: ACN is too polar for the lipophilic propynyl+protecting group complex.

Corrective Action:

  • The Diluent Switch: Do not use the standard ACN bottle. Prepare a fresh mixture of Anhydrous DCM:ACN (1:1 v/v) .

    • Why? DCM is an excellent solvent for lipophilic organics. The 50% ACN content ensures the solution remains compatible with the synthesizer's tubing and the activator solution [4].

  • Dissolution Technique:

    • Add the DCM/ACN mix to the amidite vial.

    • Vortex vigorously for 30 seconds.

    • Crucial Step: Allow the vial to sit for 5–10 minutes, then vortex again. These amidites have a "wetting" lag time.

  • Sieving: Always add a small packet of 3Å molecular sieves to the dissolved amidite. Moisture acts as a nucleophile, and any hydrolyzed amidite (H-phosphonate) is even less soluble, acting as a "seed" for precipitation.

  • Line Management: If your synthesizer has a "back-flush" or "prime" function, run it with pure DCM before and after the synthesis run to clear any hydrophobic residues from the delivery lines.

Oligo_Synthesis_Logic step1 Select Amidite check_type Base Type? step1->check_type pdU 5-Propynyl-dU check_type->pdU pdC 5-Propynyl-dC check_type->pdC solv_pdU Solvent: ACN + 10% THF pdU->solv_pdU solv_pdC Solvent: 50% DCM / 50% ACN pdC->solv_pdC coupling Coupling Time: Increase to 10-15 min solv_pdU->coupling solv_pdC->coupling

Caption: Figure 2. Solvent selection strategy for automated oligonucleotide synthesis using propynyl amidites.

Module 3: Deprotection & Downstream Purification

Even after successful synthesis, solubility remains a threat during deprotection.

Deprotection Chemistry[4]
  • Standard pdC (Benzoyl): Requires harsh conditions (

    
    , 55°C, 12-16h).
    
  • Fast-Deprotect pdC (Acetyl): If you used Ac-pdC, you can use AMA (Ammonium Hydroxide/Methylamine 1:1) for 10 minutes at 65°C or 2 hours at RT [5].

    • Warning: Ensure your 5-propynyl-dU is compatible. Generally, pdU is stable in AMA, but always check if you have other sensitive labels (like Cyanine dyes).

HPLC Purification: The "Ghost Peak" Phenomenon

Issue: You see broad peaks or "ghost" peaks on the HPLC. Cause: 5-propynyl oligos are highly hydrophobic and prone to aggregation (self-structure) in aqueous buffers.

Solution:

  • Heat the Column: Run your RP-HPLC or IE-HPLC at 50°C to 60°C . This disrupts hydrophobic aggregation and sharpens the peaks.

  • Buffer Selection: Use Sodium Perchlorate or Lithium Perchlorate in your mobile phase if using Ion Exchange. These chaotropic salts help solubilize the hydrophobic propynyl groups better than standard Sodium Chloride.

  • DMT-On Purification: Because the full-length product is very hydrophobic, "DMT-On" purification is highly effective. The trityl group combined with the propynyl groups will shift the full-length product significantly later than failure sequences, making separation easier [6].

Frequently Asked Questions (FAQs)

Q: Can I store the dissolved phosphoramidite? A: We strongly advise against storing dissolved 5-propynyl amidites for more than 24 hours. The modified base is stable, but the high concentration of DCM (if used for pdC) evaporates through septa faster than ACN, changing the concentration. Furthermore, modified amidites often hydrolyze faster than standard DNA bases [7].

Q: Why is my yield lower than standard DNA synthesis? A: The steric bulk of the propyne group interferes with the approach of the incoming phosphoramidite to the 5'-OH. You must increase coupling time (wait step) to at least 6 minutes (for pdU) or 10–15 minutes (for pdC) to drive the reaction to completion [4].

Q: Are there toxicity concerns I should be aware of? A: Yes. While excellent for in vitro binding, 5-propynyl phosphorothioate oligonucleotides have shown hepatotoxicity in murine models at high doses [8]. For in vivo applications, consider "gapmer" designs where propynyl modifications are limited to the wings, or mix with 2'-MOE modifications to mitigate toxicity.

References

  • Wagner, R. W., et al. (1993).[4] Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines.[5][4][6][7] Science, 260(5113), 1510-1513.[4]

  • Glen Research. 5-Propynyl-dC and dU Phosphoramidites Product Information.

  • BenchChem. Troubleshooting guide for Sonogashira coupling failures.

  • TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents: Solvent selection and dryness.

  • Glen Research. UltraFAST Deprotection - Acetyl protected dC.[5]

  • Krotz, A. H., et al. (2004).[8] Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides Nucleotides Nucleic Acids, 23(5), 767-75.[8]

  • LGC Biosearch Technologies. 5-Propynyl-dC(Ac) CE-Phosphoramidite Product Sheet.

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing C-5 propynyl pyrimidines.[5][4][6][7][9][10] Nucleic Acids Research.

Sources

Optimization

Technical Support Center: Optimizing Yield for 5-(2-Propynyl)pyrimidine Cyclization Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for 5-(2-propynyl)pyrimidine cyclization reactions. This guide is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for 5-(2-propynyl)pyrimidine cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for the synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry.

This document provides in-depth, field-proven insights to help you troubleshoot common experimental challenges, optimize reaction conditions, and ultimately improve your product yields.

Section 1: Core Principles of the Cyclization Reaction

The intramolecular cyclization of 5-(2-propynyl)pyrimidine derivatives is a powerful method for constructing bicyclic heterocycles. The reaction typically proceeds via the activation of the alkyne by a catalyst, followed by a nucleophilic attack from a nearby heteroatom. The regioselectivity of this attack (i.e., which atom of the alkyne is attacked) dictates the size of the newly formed ring.

The most common pathways involve a 5-exo-dig cyclization to form a five-membered ring (e.g., furan or pyrrole fused to the pyrimidine) or a 6-endo-dig cyclization, which is generally less favored according to Baldwin's rules but can occur under specific conditions. The choice of catalyst, solvent, and temperature plays a critical role in controlling the reaction pathway and minimizing side reactions.[1][2][3]

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Start 5-(2-Propynyl)pyrimidine (with Nucleophile Nu) Catalyst Catalyst (e.g., Au(I), Pd(II), Cu(I), Base) Start->Catalyst + Activated Activated Alkyne Complex Catalyst->Activated Activates Alkyne Exo 5-exo-dig (Favored) Activated->Exo Intramolecular Nucleophilic Attack Endo 6-endo-dig (Disfavored) Activated->Endo Possible Side-Pathway Product Fused Heterocycle (e.g., Furo/Pyrrolo[2,3-d]pyrimidine) Exo->Product Protonolysis/ Aromatization

Caption: General workflow for catalyzed cyclization of 5-(2-propynyl)pyrimidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What are the most common culprits?

A1: Low conversion is a frequent issue and can often be traced back to a few key areas.[4][5][6]

  • Inactive Catalyst: Many catalysts, particularly those based on rhodium, palladium, or gold, are sensitive to air and moisture.[7] Ensure you are using a fresh batch of catalyst or that its activity has been recently verified. Improper storage or handling can lead to deactivation.

  • Poor Reagent Quality: The purity of your starting material, solvents, and any additives is critical. Impurities can poison the catalyst or participate in side reactions.[4] Always use freshly distilled, anhydrous solvents when the reaction chemistry is sensitive to water.

  • Suboptimal Reaction Conditions: The temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[5][7] Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[7]

  • Inappropriate Solvent Choice: The solvent must fully solubilize your starting materials and be compatible with the catalyst system. The polarity of the solvent can significantly influence the reaction rate and selectivity.[8][9]

Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions?

A2: The high reactivity of the propargyl group can lead to several unwanted pathways.[7][8]

  • Dimerization or Polymerization: The terminal alkyne can undergo self-condensation, especially at higher temperatures or concentrations.

  • Incomplete Cyclization: The reaction may stall at an open-chain intermediate, which fails to cyclize efficiently.[4] This can be due to steric hindrance or insufficient activation for the final ring-closing step.

  • Formation of Isomers: Depending on the substrate and conditions, you might get a mixture of regioisomers (e.g., from competing 5-exo vs. 6-endo cyclization) or other structural isomers.

  • Decomposition: Pyrimidine rings, especially when activated by certain substituents, can be unstable under harsh acidic, basic, or high-temperature conditions.[7]

Q3: How do I choose the right catalyst for my specific cyclization (e.g., to form a furan vs. a pyrrole ring)?

A3: The choice of catalyst is fundamental to directing the reaction towards your desired product.

  • For Furo[2,3-d]pyrimidines (Oxygen Nucleophile): Gold (Au) and Palladium (Pd) catalysts are excellent choices. They act as soft, π-acidic Lewis acids that efficiently activate the alkyne for attack by a hydroxyl group.[3]

  • For Pyrrolo[2,3-d]pyrimidines (Nitrogen Nucleophile):

    • Transition Metals: Copper(I) iodide (CuI) is frequently used, often in combination with a base, to facilitate the cyclization of an amine onto the alkyne.[10]

    • Base-Mediated: In some cases, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can be sufficient to deprotonate the nitrogen nucleophile and promote the cyclization without a transition metal.

  • Kinetic Resolution: For chiral substrates, certain chiral catalysts can be used to achieve kinetic resolution, leading to enantioenriched products.[11]

Q4: My starting material is consumed, but I can't isolate the desired product. What could be happening?

A4: This frustrating scenario usually points to one of two issues:

  • Product Instability: The fused pyrimidine product may be unstable under the reaction or workup conditions. It could be decomposing upon purification (e.g., on silica gel). Try a milder workup, such as extraction followed by precipitation, or use a deactivated silica gel for chromatography.

  • Formation of Highly Polar or Volatile Byproducts: The product of an undesired side reaction could be highly polar and remain in the aqueous phase during extraction, or it could be volatile and be lost during solvent removal.[7] Careful analysis of all phases of your reaction mixture (including the aqueous layer) by LC-MS can help diagnose this issue.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield

When faced with low conversion rates, a systematic approach is crucial to identify the root cause. Use the following workflow to diagnose the problem.[6]

TroubleshootingWorkflow cluster_check Initial Checks cluster_sm_consumed SM Consumed cluster_sm_not_consumed SM Not Consumed start Low or No Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm byproducts Multiple Byproducts Formed? check_sm->byproducts Yes conditions Review Reaction Conditions check_sm->conditions No check_reagents Verify Reagent Purity & Anhydrous Conditions check_catalyst Confirm Catalyst Activity (Use fresh/tested batch) check_reagents->check_catalyst solution_conditions Optimize for Reactivity: - Increase Temperature - Increase Reaction Time - Screen Different Catalysts/Solvents check_catalyst->solution_conditions no_product No Desired Product Seen? byproducts->no_product solution_byproducts Optimize Selectivity: - Lower Temperature - Change Catalyst/Solvent - Reduce Reaction Time byproducts->solution_byproducts solution_no_product Check for Product Instability: - Analyze Crude Mixture - Use Milder Workup - Check for Volatility no_product->solution_no_product conditions->check_reagents conditions->solution_conditions

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Alkynyl Pyrimidines

A Guide to Troubleshooting and Preventing Side Reactions in Sonogashira Couplings Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Side Reactions in Sonogashira Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira coupling for the synthesis of 5-alkynyl pyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. This resource is structured in a question-and-answer format to directly address specific issues and explain the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when synthesizing 5-alkynyl pyrimidines via Sonogashira coupling?

When performing a Sonogashira coupling between a 5-halopyrimidine and a terminal alkyne, several competing reactions can lower your yield and complicate purification. The most prevalent of these are:

  • Glaser-Hay Homocoupling: This is the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne.[1][2] This reaction is often catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[2][3] It consumes your alkyne starting material, reducing the potential yield of your desired product.[1][4]

  • Catalyst Deactivation (Palladium Black): The active Pd(0) catalyst can aggregate and precipitate out of the solution as inactive palladium black.[5] This leads to a stalled or incomplete reaction. This process can be caused by low ligand concentration, high temperatures, or the presence of impurities.

  • Hydrodehalogenation: This side reaction involves the replacement of the halogen on your pyrimidine ring with a hydrogen atom, leading to the formation of the parent pyrimidine as a byproduct.[6] This is more common with more reactive aryl halides and can be promoted by certain solvents (like methanol) and bases.[6]

  • Sonogashira Homocoupling of the 5-Halopyrimidine: Although less common, the 5-halopyrimidine can couple with itself to form a bipyrimidine species.

Understanding the conditions that favor these side reactions is the first step toward preventing them.

Q2: My main byproduct is a symmetrical diyne. How can I prevent this Glaser-Hay homocoupling?

Glaser-Hay coupling is arguably the most frequent issue in copper-assisted Sonogashira reactions.[2][7] It proceeds through the oxidative coupling of two copper-acetylide intermediates.[8] Here are several effective strategies to suppress this unwanted pathway:

  • Maintain a Strictly Inert Atmosphere: Oxygen is the primary oxidant for Glaser coupling.[2][9] Therefore, ensuring your reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen) is critical. This involves using Schlenk techniques or a glovebox and properly degassing all solvents and liquid reagents. Three freeze-pump-thaw cycles are highly effective for solvent degassing.

  • Slow Addition of the Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[9] By adding the alkyne slowly to the reaction mixture using a syringe pump, you maintain a low, steady concentration, which kinetically favors the cross-coupling pathway over dimerization.[1]

  • Employ a Copper-Free Protocol: The copper(I) co-catalyst is directly implicated in the Glaser coupling mechanism.[3][7] Numerous copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[3][10] These methods often require slightly different conditions, such as a different choice of base or ligand, but can be highly effective.[7]

  • Use a Protecting Group: For particularly valuable or sensitive alkynes, the terminal proton can be protected with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[1] The protected alkyne cannot undergo homocoupling. The silyl group is then removed in a subsequent step, often with a fluoride source like TBAF.[3]

The following diagram illustrates the competition between the desired Sonogashira cycle and the undesired Glaser coupling pathway.

G Pd0 Pd(0)L₂ PdII Pyr-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Pyr-X) Pd_Alkyne Pyr-Pd(II)L₂-(C≡CR) PdII->Pd_Alkyne Transmetalation (from Cu-C≡CR) Pd_Alkyne->Pd0 Product 5-Alkynyl Pyrimidine Pd_Alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_Alkyne To Sonogashira Dimer R-C≡C-C≡C-R (Homocoupled Dimer) Cu_acetylide->Dimer Oxidative Dimerization (O₂ present) PyrX 5-Halopyrimidine (Pyr-X) PyrX->PdII Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_acetylide CuI CuI Catalyst CuI->Cu_acetylide

Caption: Competing Sonogashira and Glaser coupling pathways.
Q3: My reaction mixture is turning black and has stalled. What is causing this catalyst deactivation?

The formation of a black precipitate is a classic sign of palladium catalyst deactivation, where the soluble, active Pd(0) species aggregates into insoluble, inactive palladium black.[5] This halts the catalytic cycle. Here’s a troubleshooting guide to address this issue:

Possible Cause Underlying Reason Recommended Solution
Insufficient Ligand Phosphine or NHC ligands stabilize the Pd(0) center, preventing aggregation. A low ligand-to-metal ratio leaves the palladium exposed.Increase the ligand-to-palladium ratio. A ratio of 2:1 to 4:1 (phosphine:Pd) is a good starting point. Use bulky, electron-rich phosphine ligands which are generally better at stabilizing Pd(0).
High Temperature Elevated temperatures can accelerate both the desired reaction and the rate of catalyst decomposition, especially with less stable catalysts.Run the reaction at the lowest effective temperature. Iodopyrimidines are highly reactive and often couple at room temperature.[3][11] Bromopyrimidines may require gentle heating.[11]
Impure Reagents/Solvents Impurities, particularly oxidizing agents or species that can displace ligands, can lead to catalyst decomposition. Oxygen is a common culprit.[12]Use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[12] Filtering reagents through a plug of alumina can remove polar impurities.
Incorrect Palladium Source Using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) requires an in situ reduction to the active Pd(0) state.[3] If this reduction is inefficient, side reactions can occur.Use a stable Pd(0) source like Pd(PPh₃)₄ directly. Alternatively, ensure conditions are suitable for reduction (e.g., presence of amine base).[3]

If a reaction has stalled due to catalyst deactivation, adding a fresh portion of the catalyst may sometimes restart the reaction, confirming that deactivation was the primary issue.[5][13]

Q4: I am seeing a significant amount of my starting pyrimidine without the halogen. How can I prevent hydrodehalogenation?

Hydrodehalogenation is the undesired replacement of the C-X bond with a C-H bond.[6] This side reaction can become significant under certain conditions, particularly when using alcohol solvents or strong bases.

The proposed mechanism often involves the palladium catalyst and a hydride source.[6] For instance, in alcohol solvents like methanol, a palladium-alkoxide species can undergo β-hydride elimination to generate a palladium-hydride complex, which then reductively eliminates with the aryl halide to produce the dehalogenated arene.[6]

Strategies to Minimize Hydrodehalogenation:

  • Solvent Choice: Avoid protic solvents that can act as hydride donors, such as methanol or ethanol. Aprotic solvents like THF, dioxane, DMF, or toluene are generally preferred.[9]

  • Base Selection: Use a non-nucleophilic, hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of stronger, more nucleophilic bases. If using an inorganic base, milder options like K₂CO₃ or Cs₂CO₃ can be effective, though they may require different solvent systems.

  • Lower Reaction Temperature: Like many side reactions, hydrodehalogenation is often more prevalent at higher temperatures.[13][14] Running the reaction at the minimum temperature required for efficient cross-coupling can suppress this pathway.

  • Increase Reactant Concentration: At very low concentrations, the rate of the bimolecular cross-coupling can decrease, allowing unimolecular side reactions like hydrodehalogenation to become more competitive.

The following workflow can help diagnose and solve common issues encountered during synthesis.

G start Reaction Analysis: Low Yield or Byproducts check_homocoupling Major Byproduct: Symmetrical Diyne? start->check_homocoupling solve_homocoupling Action: 1. Ensure inert atmosphere (degas solvent). 2. Add alkyne slowly via syringe pump. 3. Switch to a copper-free protocol. check_homocoupling->solve_homocoupling Yes check_deactivation Reaction Stalled? Black Precipitate (Pd Black)? check_homocoupling->check_deactivation No end Proceed to Optimized Reaction solve_homocoupling->end solve_deactivation Action: 1. Increase ligand:Pd ratio (2:1 to 4:1). 2. Lower reaction temperature. 3. Use high-purity, degassed reagents. check_deactivation->solve_deactivation Yes check_dehalogenation Major Byproduct: Dehalogenated Pyrimidine? check_deactivation->check_dehalogenation No solve_deactivation->end solve_dehalogenation Action: 1. Switch to aprotic solvent (THF, Dioxane). 2. Use a milder, non-nucleophilic base. 3. Lower reaction temperature. check_dehalogenation->solve_dehalogenation Yes no_major_issue Low Conversion, No Clear Byproduct check_dehalogenation->no_major_issue No solve_dehalogenation->end solve_low_conversion Action: 1. Increase catalyst loading. 2. Screen different ligands/bases. 3. Increase temperature (if stable). 4. Check purity of starting materials. no_major_issue->solve_low_conversion Yes solve_low_conversion->end

Caption: Troubleshooting workflow for 5-alkynyl pyrimidine synthesis.
Experimental Protocol
Optimized General Protocol for Sonogashira Coupling of a 5-Iodopyrimidine

This protocol provides a robust starting point for the coupling of highly reactive 5-iodopyrimidines at room temperature, designed to minimize common side reactions.

Materials:

  • 5-Iodopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard flame-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Follow with the addition of triethylamine and finally the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction with an iodopyrimidine is often complete within 2-6 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-alkynylpyrimidine.

Note on Reactivity: The reactivity order for the 5-halopyrimidine is I > Br > Cl.[11] For a 5-bromopyrimidine, this reaction may require heating (e.g., 60-80 °C in a solvent like DMF) and may need a longer reaction time.[13] 5-chloropyrimidines are significantly less reactive and typically require more specialized, electron-rich ligands and higher temperatures for successful coupling.[11]

References
  • Blaser, A., & Williams, J. M. (2012). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Jayanth, T. T., & Chou, C. H. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(1), 183-186. [Link]

  • Wang, X., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4813. [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]

  • Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. (2024). Wiley Online Library. [Link]

  • Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. (2009). Royal Society of Chemistry. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2011). PubMed. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). ACS Nano. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). PMC. [Link]

  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. (2016). Dalton Transactions. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Sonogashira coupling. chemeurope.com. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Optimization

Troubleshooting low yields in pyrimidine propargylation reactions

Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled reactions, poor regioselectivity, or inexplicable yield losses during the introduction of proparg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled reactions, poor regioselectivity, or inexplicable yield losses during the introduction of propargyl groups (


) onto pyrimidine scaffolds.

In drug discovery—particularly for "Click" chemistry (CuAAC) precursors—"propargylation" refers to two distinct mechanistic pathways. We have structured this guide to address both independently, as their failure modes are chemically distinct.

  • N-Alkylation (

    
    ):  Direct attachment to ring nitrogens (N1/N3) using propargyl halides.
    
  • C-Alkylation (Sonogashira): Palladium-catalyzed coupling to the C5 position.[1]

Part 1: N-Alkylation (Nucleophilic Substitution)

Primary Failure Mode: Poor Regioselectivity (N1 vs. N3) and Allene Isomerization.

The Mechanistic Challenge

Pyrimidines (like uracil or thymine) are ambident nucleophiles. Under basic conditions, the N1 proton is more acidic (


) than N3, but steric factors and solvent polarity can shift the equilibrium. Furthermore, the propargyl group itself is labile; strong bases can isomerize the terminal alkyne into a chemically distinct allene (

), which is often invisible in standard TLC but ruins downstream "Click" reactions.
Troubleshooting Guide: N-Alkylation
SymptomProbable CauseTechnical Solution
Mixture of N1/N3 isomers Hard/Soft Acid-Base Mismatch: Simple deprotonation with small cations (Na⁺) often leads to mixtures due to tight ion pairing.Switch to Cesium Carbonate (

):
The "Cesium Effect" increases the solubility of the pyrimidine anion in organic solvents and creates a "naked" anion, often improving N1 selectivity due to thermodynamic control.
"Vanishing" Product (Allene formation) Base Too Strong: Use of KOH, NaOH, or NaH at high temps promotes proton shift from the propargyl methylene.Use Weaker Bases: Switch to

in Acetone or DMF. Avoid hydroxides. If NaH is required for reactivity, keep temp < 0°C during addition.
Low Conversion Reagent Degradation: Propargyl bromide degrades to HBr and tars upon storage.Distill or Stabilize: Propargyl bromide should be clear/pale yellow. If orange/brown, filter through a short plug of basic alumina or distill (carefully!) before use.
Standardized Protocol: Regioselective N1-Propargylation

This protocol utilizes the solubility parameters of cesium to favor N1 alkylation.

  • Activation: In a flame-dried flask, dissolve Pyrimidine substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.2 equiv). Stir at Room Temperature (RT) for 30 mins. Note: The solution should become slightly cloudy.
    
  • Alkylation: Add Propargyl Bromide (80% in toluene, 1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC.[2][3]

    • Checkpoint: If N3-alkylation is observed (usually lower Rf), lower the temperature to -10°C for the duration.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Visualizing the N-Alkylation Decision Pathway

N_Alkylation_Troubleshooting Start Start: N-Alkylation Yield Low Check_TLC Analyze Crude NMR/TLC Start->Check_TLC Isomer_Issue Problem: N1/N3 Mixture? Check_TLC->Isomer_Issue Allene_Issue Problem: Allene Impurities? Check_TLC->Allene_Issue Conversion_Issue Problem: Low Conversion? Check_TLC->Conversion_Issue Solvent_Check Current Solvent: DMF/DMSO? Isomer_Issue->Solvent_Check Base_Check Base: KOH/NaH? Allene_Issue->Base_Check Reagent_Check Propargyl Bromide Color? Conversion_Issue->Reagent_Check Switch_Base Action: Switch to Cs2CO3 (Cesium Effect) Solvent_Check->Switch_Base Yes Switch_Weak Action: Use K2CO3 or Lower Temp (<0°C) Base_Check->Switch_Weak Yes Purify_Reagent Action: Filter thru Alumina or Distill Reagent_Check->Purify_Reagent Orange/Brown caption Figure 1: Decision matrix for diagnosing N-alkylation failures.

Part 2: C-Alkylation (Sonogashira Coupling)

Primary Failure Mode: The "Glaser" Homocoupling Trap.

The Mechanistic Challenge

In the Sonogashira coupling of C5-iodopyrimidines with terminal alkynes, the presence of Copper(I) and trace Oxygen creates a competing pathway: the Glaser Coupling .[3] This oxidatively dimerizes your alkyne reagent (R-C≡C-C≡C-R), consuming it before it can couple with the pyrimidine.

Troubleshooting Guide: Sonogashira
SymptomProbable CauseTechnical Solution
Formation of Alkyne Dimer Oxygen Leak:

oxidizes Cu(I) to Cu(II), which catalyzes homocoupling.[3]
Freeze-Pump-Thaw: Do not rely on simple bubbling. Perform 3 cycles of freeze-pump-thaw degassing on the solvent/base mixture.
Reaction Turns Black Immediately "Palladium Black" Precipitation: Catalyst decomposition due to lack of stabilizing ligands or high temp.[4]Ligand Support: Ensure

or similar ligands are present. Avoid heating aryl iodides >45°C initially.
No Reaction (Starting Material Remains) Catalyst Poisoning: Sulfur/Amine impurities in the pyrimidine or solvent.Purification: Recrystallize the pyrimidine substrate. Ensure DMF is amine-free (freshly distilled or HPLC grade).
Standardized Protocol: Copper-Minimized Sonogashira

This protocol minimizes Glaser coupling by controlling the concentration of the active copper species.

  • Vessel Prep: Use a Schlenk tube or microwave vial. Flame dry under vacuum.

  • Solvent Degassing: Degas DMF/Et3N (3:1 ratio) via Freeze-Pump-Thaw (3 cycles). This is non-negotiable for high yields.

  • Loading: Add C5-Iodopyrimidine (1.0 equiv),

    
     (0.05 equiv), and CuI (0.02 equiv—keep this low!).
    
  • Alkyne Addition: Add the propargyl alkyne (1.2 equiv) last, preferably as a slow solution injection if homocoupling is a known issue.

  • Reaction: Stir at RT. If no reaction after 2h, heat to 45°C.

    • Tip: If the reaction turns green, you have oxidized copper (bad). If it stays yellow/orange/brown, the catalyst is active.

Visualizing the Sonogashira Competition

Sonogashira_Mechanism Substrate Pyrimidine-I Pd_Cycle Pd(0)/Pd(II) Cycle Substrate->Pd_Cycle Oxidative Addn Alkyne Propargyl Alkyne Cu_Cycle Cu(I) Acetylide Alkyne->Cu_Cycle Base/CuI Product Desired Product (C5-Propargyl) Pd_Cycle->Product Reductive Elim Cu_Cycle->Pd_Cycle Transmetallation (Good) Glaser Glaser Dimer (Yield Loss) Cu_Cycle->Glaser Homocoupling (Bad) Oxygen Trace O2 Oxygen->Cu_Cycle Oxidation caption Figure 2: The 'Glaser Trap' competes with the main catalytic cycle when Oxygen is present.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use propargyl chloride instead of bromide for N-alkylation? A: Yes, but it is significantly less reactive (


 is a poorer leaving group). You will likely need to add Sodium Iodide (NaI, 0.1 equiv) to generate the iodide in situ (Finkelstein reaction) to drive the reaction to completion.

Q: My Sonogashira product is difficult to purify from the copper salts. A: This is a common issue with polar pyrimidines. Wash the organic layer with a 10% aqueous solution of EDTA or ammonium hydroxide (


) during workup. These chelate the copper into the aqueous phase (turning it blue), leaving your product in the organic phase.

Q: Why does my propargyl group disappear during deprotection of other groups? A: If you are using Pd/C for hydrogenolysis (e.g., removing a Cbz group), you will reduce the alkyne to an alkane. You must use orthogonal protecting groups (e.g., acid-labile Boc) or use poisoned catalysts (Lindlar) if partial reduction is acceptable (though usually, it is not).

References

  • Regioselectivity in Pyrimidine Alkylation

    • Mechanism & Conditions:[3][5][6][7][8] "Efficient and selective catalytic N-Alkylation of pyrimidine..." Journal of Chemical Sciences, 2020.[9]

    • Cesium Effect: "Cesium carbonate: A powerful base for organic synthesis." Chemical Society Reviews.
  • Sonogashira & Glaser Coupling

    • Homocoupling Prevention: "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling..." ResearchGate, 2024.

    • Copper-Free Protocols: "Copper-free Sonogashira coupling."[2][3][10] Wikipedia/Review.

  • Reagent Stability

    • Propargyl Bromide Handling: "Selective Allylation and Propargylation... by Phase Transfer Catalysis." Heterocycles, 1994.[11]

  • Bioorthogonal Applications

    • Prodrug Activation: "Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil..." Nature Communications, 2014.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C-5 Propynyl vs. C-5 Methyl Pyrimidine Stability

Executive Summary: The Stability-Toxicity Trade-off In the design of antisense oligonucleotides (ASOs) and high-affinity primers, modification of the pyrimidine C-5 position is a critical lever for tuning duplex stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Toxicity Trade-off

In the design of antisense oligonucleotides (ASOs) and high-affinity primers, modification of the pyrimidine C-5 position is a critical lever for tuning duplex stability.[1] This guide compares the two most prevalent C-5 modifications: C-5 Methyl (found in Thymine and 5-methylcytosine) and C-5 Propynyl (5-propynyl-uracil and 5-propynyl-cytosine).

  • C-5 Methyl (5-mC/T): The "Standard Bearer." It offers a modest increase in thermal stability (

    
     per substitution) with a minimal toxicity profile. It is the default choice for reducing immune stimulation (CpG suppression) and fine-tuning 
    
    
    
    .
  • C-5 Propynyl (pdU/pdC): The "High-Affinity Specialist." It provides dramatic stability enhancement (

    
     per substitution) via enhanced 
    
    
    
    -stacking. However, this comes with a distinct risk of hepatotoxicity in vivo and potential off-target binding due to excessive affinity.

Verdict: Use C-5 Methyl for general therapeutic applications requiring low toxicity. Reserve C-5 Propynyl for short oligomers (<15-mer), primer clamping, or strictly validated in vitro applications where maximum binding affinity is non-negotiable.

Mechanistic Basis of Stability

To understand the performance gap, we must look at the atomic interactions within the major groove of the DNA:RNA or DNA:DNA helix.

Structural Thermodynamics
  • C-5 Methyl: The methyl group is hydrophobic but relatively small. Its stabilizing effect is primarily entropic, driven by the release of ordered water molecules from the major groove upon hybridization. It offers only a marginal increase in base-stacking surface area.

  • C-5 Propynyl: The propyne group (

    
    ) is planar and extends significantly into the major groove. This planarity allows the propyne moiety to stack directly over the base pair immediately 5' to it. This extended 
    
    
    
    -stacking
    creates a "molecular zipper" effect, drastically increasing the enthalpy of binding (
    
    
    ).
Visualization of Stabilization Mechanism

G cluster_0 C-5 Methyl Interaction cluster_1 C-5 Propynyl Interaction M_Base Pyrimidine Base M_Group Methyl Group (-CH3) M_Base->M_Group M_Effect Entropic Water Release (Modest Stacking) M_Group->M_Effect Result Resulting Duplex Stability (Tm) M_Effect->Result +0.5 to 1.3°C/mod P_Base Pyrimidine Base P_Group Propyne Group (-C≡C-CH3) P_Base->P_Group P_Effect Extended π-Stacking (High Enthalpy) P_Group->P_Effect P_Effect->Result +1.5 to 2.5°C/mod

Figure 1: Mechanistic comparison of C-5 substituents. The planar propyne group facilitates superior stacking interactions compared to the bulky methyl group.

Quantitative Performance Comparison

The following data summarizes the stability and biological characteristics of both modifications.

Table 1: Stability and Biological Profile

FeatureC-5 Methyl (5-mC / T)C-5 Propynyl (pdC / pdU)

per Substitution
+0.5°C to +1.3°C +1.5°C to +2.5°C
Primary Stabilizing Force Entropy (Hydrophobic effect)Enthalpy (

-

Stacking)
Nuclease Resistance Moderate (requires PS backbone)High (Steric bulk protects backbone)
Specificity HighRisk of mismatch tolerance (due to high affinity)
Toxicity (In Vivo) Low / NegligibleHigh (Hepatotoxicity observed at >10mg/kg)
Typical Application Gapmers, CpG reduction, siRNAShort ASOs, PCR Clamps, Capture Probes

Critical Insight: While C-5 propynyls increase nuclease resistance by sterically hindering the major groove, they are rarely used as the sole protection mechanism. They are typically combined with phosphorothioate (PS) backbones. However, the combination of PS + Propynyl is associated with the hepatotoxicity noted in early antisense trials (Wagner et al., 1993).

Experimental Protocols for Validation

As a scientist, you must validate these properties in your specific sequence context. Below are the standard protocols for


 determination and Serum Stability.
Protocol 1: Thermal Melting ( ) Determination

Objective: Quantify the stability enhancement of your modified oligonucleotide.

Materials:

  • UV-Vis Spectrophotometer with Peltier temperature controller.[2][3]

  • Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA.

  • Oligonucleotides: Target strand (RNA or DNA) and Modified Probe (1:1 ratio).

Workflow:

  • Preparation: Dilute both strands to a final concentration of 1.0

    
    M in the melting buffer. Total volume: 1 mL (quartz cuvette).
    
  • Annealing: Heat sample to 90°C for 5 minutes to remove secondary structures, then cool slowly to 20°C over 30 minutes.

  • Data Acquisition:

    • Ramp temperature from 20°C to 90°C at a rate of 0.5°C/min (critical for equilibrium).

    • Monitor Absorbance at 260 nm .[4]

  • Analysis:

    • Normalize data (Upper baseline = 1, Lower baseline = 0).

    • Calculate the first derivative (

      
      ). The peak of the derivative curve is the 
      
      
      
      .
    • Validation: A sharp transition indicates high cooperativity. Broad transitions may indicate incomplete hybridization or self-structure.

Protocol 2: Serum Stability Assay

Objective: Assess resistance to nuclease degradation.

Materials:

  • Human or Fetal Bovine Serum (heat-inactivated optional, depending on nuclease activity required).

  • PAGE (20% Polyacrylamide / 7M Urea) or HPLC.

Workflow:

  • Incubation: Mix 10

    
    M oligonucleotide with 50-90% serum at 37°C.
    
  • Time Points: Aliquot samples at 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add Formamide/EDTA loading buffer and freeze at -80°C to stop enzymatic activity.

  • Analysis: Run on denaturing PAGE. Visualize via SYBR Gold or radiolabeling.

  • Calculation: Plot % Intact Full-Length Product vs. Time. Fit to a first-order decay kinetic (

    
    ).
    
Experimental Workflow Diagram

Workflow cluster_Validation 4. Validation Phase Design 1. Sequence Design (Select C-5 Mod) Synth 2. Synthesis & Deprotection (Standard Phosphoramidite) Design->Synth Purify 3. Purification (HPLC/PAGE) (Remove failure sequences) Synth->Purify Tm_Assay Thermal Melt (Tm) (Assess Affinity) Purify->Tm_Assay Serum_Assay Serum Stability (Assess Nuclease Resistance) Purify->Serum_Assay Decision Decision Point: Is Tm > Target & Toxicity Acceptable? Tm_Assay->Decision Serum_Assay->Decision Decision->Design Fail (Redesign) Application Proceed to Bio-Assay Decision->Application Pass

Figure 2: Step-by-step validation workflow for modified oligonucleotides.

References

  • Wagner, R. W., et al. (1993).[5] "Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines." Science, 260(5113), 1510-1513.[5]

  • Barnes, T. W., & Turner, D. H. (2001). "Long-Range Cooperativity in Molecular Recognition of RNA by Oligodeoxynucleotides with Multiple C5-(1-Propynyl) Pyrimidines." Journal of the American Chemical Society, 123(18), 4107-4118.[6]

  • Froehler, B. C., et al. (1992). "Oligodeoxynucleotides containing C-5 propyne analogs of 2'-deoxyuridine and 2'-deoxycytidine." Tetrahedron Letters, 33(37), 5307-5310.

  • Lienard, P., et al. (2008). "Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides." Nucleic Acids Research.[7][8]

  • Agilent Technologies. "Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs." Application Note.

Sources

Comparative

A Comparative Guide to the Melting Point Validation of 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol

Introduction: Characterizing a Novel Pyrimidine Derivative In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active molecules.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pyrimidine Derivative

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active molecules.[1][2][3] The compound 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol represents a novel structure with potential therapeutic applications, likely stemming from the introduction of the reactive propynyl group, a moiety known for its utility in covalent inhibition and bioorthogonal chemistry. As with any new chemical entity, the first step towards its comprehensive characterization is the determination of its fundamental physicochemical properties, chief among them being the melting point.

The melting point is a critical parameter that serves as an indicator of purity and a key piece of data for identification. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of this range.[4][5] A thorough search of the scientific literature and chemical databases reveals no published melting point for 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol. Therefore, this guide is designed not to validate a pre-existing value, but to provide a robust, multi-faceted experimental framework for the de novo determination and rigorous validation of its melting point range.

This document provides researchers, scientists, and drug development professionals with a comparison of two orthogonal, pharmacopeia-recognized methods: the traditional capillary method and modern Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and outline the logic for validating the results to establish an authoritative melting point range for this novel compound.

Theoretical Considerations: Predicting Melting Behavior

The melting temperature of an organic compound is dictated by the strength of its intermolecular forces and the efficiency with which its molecules pack into a crystal lattice.[6][7] Examining the structure of 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol allows us to anticipate its thermal behavior.

  • Pyrimidinol Core and Tautomerism: The 2-amino-pyrimidin-4-ol core is capable of extensive hydrogen bonding through its hydroxyl and amino groups, as well as potential N-H---N and N-H---O interactions. This is expected to contribute to a relatively high melting point. The molecule exists in tautomeric equilibrium with its 2-amino-pyrimidin-4-one form, which can influence crystal packing.

  • Functional Group Contributions:

    • Amino Group (-NH₂): Acts as a strong hydrogen bond donor.

    • Hydroxyl/Oxo Group (-OH/C=O): Acts as both a hydrogen bond donor and acceptor.

    • Propynyl Group (-C≡CH): The rigid, linear structure of the alkyne can influence crystal packing. While not strongly polar, it can participate in weak C-H---π interactions.

  • Comparison with Structurally Related Analogs: To establish a reasonable expected range, we can compare our target compound with known analogs. The removal of the 5-propynyl group gives 2-amino-6-methyl-4-pyrimidinol, which has a very high melting point of >300 °C, indicative of a highly stable crystal lattice dominated by hydrogen bonding.[8][9][10][11] Conversely, replacing the propynyl group with a bromine atom (2-amino-5-bromo-6-methyl-4-pyrimidinol) results in a melting point of 244-246 °C.[12] The bulky bromine atom may disrupt the hydrogen bonding network more significantly than the linear propynyl group. Based on these comparisons, a melting point for the title compound in the range of 200-300 °C could be anticipated.

Orthogonal Analytical Techniques for Melting Point Determination

To ensure the trustworthiness of the determined melting point, two distinct methods based on different physical principles should be employed. This guide details the use of the classical capillary method, compliant with United States Pharmacopeia (USP) General Chapter <741> and European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14, and the instrumental technique of Differential Scanning Calorimetry (DSC).[13][14][15][16]

1. Capillary Melting Point Apparatus (USP Apparatus I)

This method relies on the visual observation of the phase transition from solid to liquid. A small, packed column of the finely powdered substance inside a glass capillary tube is heated at a controlled rate.[14] The melting range is defined as the temperature span from the initial collapse of the column or appearance of the first liquid droplet (onset point) to the temperature at which the substance is completely liquefied (clear point).[14]

Causality Behind the Method: The slow, controlled heating rate (typically 1 °C/min) is crucial to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading. The sample must be dry and finely powdered to ensure uniform packing and efficient heat transfer.[17]

2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[18][19][20] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. The resulting plot, or thermogram, provides highly accurate and objective data.

Causality Behind the Method: The instrument measures the energy required to maintain the sample and reference at the same temperature during a controlled heating program. The melting process results in a distinct endothermic peak on the thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point, as it represents the beginning of the thermal transition and is less affected by heating rate than the peak maximum.[21]

Experimental Workflow for Validation

The following diagram illustrates the logical workflow for determining and validating the melting point of a novel compound like 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration (Trustworthiness) cluster_exp Experimental Determination cluster_analysis Data Analysis & Validation prep Receive/Synthesize Sample (2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol) dry Dry Sample Thoroughly (e.g., vacuum oven, desiccator) prep->dry grind Grind to a Fine, Homogeneous Powder dry->grind dsc_exp Protocol 2: Perform DSC Analysis (e.g., 1-5 mg sample, 10 °C/min ramp) grind->dsc_exp cap_exp Protocol 1: Perform Capillary Analysis (3-5 mm column, 1 °C/min ramp) grind->cap_exp cal_dsc Calibrate DSC with Certified Reference Standards (e.g., Indium, Tin) cal_dsc->dsc_exp cal_cap Verify Capillary Apparatus with USP/Ph. Eur. Reference Standards cal_cap->cap_exp dsc_data Analyze DSC Thermogram: - Extrapolated Onset Temp (T_onset) - Peak Temp (T_peak) - Enthalpy of Fusion (ΔH_fus) dsc_exp->dsc_data cap_data Record Visual Melting Range: - Onset of Melt (T_start) - Clear Point (T_end) cap_exp->cap_data compare Compare & Validate Results (T_start ≈ T_onset) dsc_data->compare cap_data->compare compare->grind Inconsistent (Re-evaluate sample purity/prep) report Establish Validated Melting Range compare->report Consistent

Caption: Experimental workflow for melting point determination and validation.

Detailed Experimental Protocols
Protocol 1: Melting Range Determination by Capillary Method (Ph. Eur. 2.2.14 / USP <741>)
  • Apparatus Qualification: Verify the performance of the melting point apparatus using one or more USP or Ph. Eur. Melting Point Reference Standards with melting points near the anticipated range of the sample.[14][22]

  • Sample Preparation: Ensure the 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol sample is completely dry. If necessary, dry under vacuum over a desiccant. Gently pulverize the sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into an open-ended capillary tube (compliant with pharmacopeial standards, e.g., 0.9-1.1 mm internal diameter) and tap gently on a hard surface to pack the sample into a compact column of 4-6 mm at the sealed end.[15][16]

  • Initial Rapid Determination (Optional): To save time, perform a rapid heating run to find the approximate melting point.

  • Accurate Determination:

    • Set the starting temperature of the apparatus to at least 10 °C below the approximate melting point found in the rapid run.

    • Insert the capillary tube into the heating block.

    • Heat at a controlled rate, adjusting to approximately 1 °C per minute when the temperature is 5 °C below the expected melting point.[15]

    • Record T-start: Note the temperature at which the first sign of melting is observed (e.g., collapse of the column, appearance of liquid).

    • Record T-end: Note the temperature at which the last solid particle disappears, resulting in a clear liquid.

  • Replicate Analysis: Repeat the determination at least two more times with fresh samples. The results should be consistent within a narrow margin (e.g., ±0.5 °C).

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium, Tin) according to the manufacturer's protocol. This step is critical for data trustworthiness.

  • Sample Preparation:

    • Tare an aluminum DSC pan and lid.

    • Accurately weigh 1-3 mg of the finely powdered 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol into the pan.

    • Securely crimp the lid onto the pan to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Set up a temperature program. A typical program would be:

      • Equilibrate at a starting temperature well below the expected melt (e.g., 50 °C).

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 300 °C).

      • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Analyze the resulting thermogram using the instrument's software.

    • Identify the endothermic peak corresponding to melting.

    • Determine T-onset: Calculate the extrapolated onset temperature of the melting endotherm. This is the most commonly reported value for the melting point from DSC analysis.

    • Determine T-peak: Note the temperature at the peak maximum of the endotherm.

    • Determine Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the heat of fusion, an indicator of the sample's crystallinity.

  • Replicate Analysis: Perform at least two runs to ensure the results are reproducible.

Comparative Data Summary and Validation

The validation of the melting point is achieved by comparing the results from these two orthogonal methods. The data should be presented clearly for objective assessment.

Table 1: Comparison of Melting Point Determination Methodologies

FeatureCapillary Method (Apparatus I)Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow difference
Sample Size 2-5 mg1-3 mg
Data Output Visual melting range (T-start to T-end)Thermogram: T-onset, T-peak, ΔHfus
Pros Simple, low cost, widely availableHigh precision, objective, quantitative (ΔHfus), small sample size
Cons Subjective, lower precision, operator-dependentHigher instrument cost, requires calibration
Pharmacopeia Standard USP <741>, Ph. Eur. 2.2.14[13][14][15][16]Recognized as an alternative method of equal or greater accuracy[22]
Caption: Key differences between the capillary and DSC methods for melting point determination.

Table 2: Physicochemical Data of Target Compound and Structural Analogs

CompoundStructureMelting Point (°C)Data Source
2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol (Structure of Target Compound)To be determined This Guide
2-amino-6-methyl-4-pyrimidinol(Structure without propynyl group)>300Literature[8][10][11]
2-amino-5-bromo-6-methyl-4-pyrimidinol(Structure with bromo instead of propynyl)244 - 246Literature[12]
Caption: Comparison of the target compound with structurally similar molecules.

For a definitive validation, the visually observed onset of melting (T-start) from the capillary method should closely correspond to the extrapolated onset temperature (T-onset) from the DSC analysis. A narrow range (e.g., < 2 °C) between the onset and completion of melting in both methods is a strong indicator of high sample purity.

Conclusion

While the melting point of 2-amino-6-methyl-5-(2-propynyl)pyrimidin-4-ol has not been previously reported, a definitive and validatable range can be established through a systematic and multi-technique approach. By combining the classical, visual capillary method with the precise, instrumental DSC method, researchers can generate orthogonal data that, when in agreement, provide a high degree of confidence in the result. Adherence to pharmacopeial standards, particularly regarding instrument calibration with certified reference materials, is paramount for ensuring the trustworthiness and scientific integrity of the determined value. This comprehensive guide provides the necessary theoretical background and actionable protocols to confidently characterize this novel compound, a critical step in its journey through the drug development pipeline.

References
  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. HSCprep Chemistry. [Link]

  • Fiveable. (2025, August 15). Functional Groups and Reactions. Fiveable. [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Student Academic Success. [Link]

  • Sketchy. Physical Properties of Organic Molecules. Sketchy MCAT. [Link]

  • USP-NF. <741> Melting Range or Temperature. USP-NF Abstract. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • USPBPEP. <741> Melting Range or Temperature. uspbpep.com. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. British Pharmacopoeia. [Link]

  • METTLER TOLEDO. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. [Link]

  • InfinityLab. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. InfinityLab. [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). NETZSCH. [Link]

  • European Pharmacopoeia 6.0. (2013, February 2). 2.2.14. Melting point - capillary method. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]

  • Scribd. USP 741 Melting Point or Range. Scribd. [Link]

  • TutorChase. How do functional groups influence the properties of organic compounds?. TutorChase. [Link]

  • Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method. Scribd. [Link]

  • Quora. (2017, November 28). How do you determine the melting point of a compound?. Quora. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Volov, A. et al. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Melting Point Determination. Pressbooks. [Link]

  • Royal Society of Chemistry. Melting point determination. RSC Education. [Link]

  • ResearchGate. (2025, August 4). Identification of an Unknown Organic Compound by Determination of its Melting Point. ResearchGate. [Link]

  • Kumar, V. et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica, 62(1), 15-30. [Link]

  • NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. [Link]

  • Panduranga Mudgal, M. et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine. [Link]

  • Journal of Molecular Structure. (2023). Synthesis of New Pyrimidine Derivatives, Study of Anti-Cancer Activity, Structural Properties, and Molecular Docking. [Link]

  • El-Sayed, N. et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3704. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

[1][2] Executive Summary Immediate Action Required: Treat 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (CAS: 81887-01-6) as a Hazardous Organic Solid . CRITICAL WARNING: This compound contains a propargyl (alkyne)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Treat 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine (CAS: 81887-01-6) as a Hazardous Organic Solid .

CRITICAL WARNING: This compound contains a propargyl (alkyne) moiety . Under no circumstances should this material or its solutions be disposed of via sink drainage. The terminal alkyne presents a latent risk of forming shock-sensitive metal acetylides (specifically copper and silver acetylides) if allowed to accumulate in metallic plumbing systems.

Chemical Hazard Profile & Causality

To ensure safe handling, you must understand the why behind the disposal protocols. This compound is not merely "chemical waste"; it is a functionalized heterocycle with specific reactivity profiles.[1]

FeatureHazard MechanismOperational Implication
Propargyl Group (2-Propynyl)Acetylide Formation: Terminal alkynes (

) are weakly acidic (

).[2] In the presence of copper or silver (common in plumbing/fittings), they can form explosive metal acetylides.[3]
NEVER pour down drains. Segregate from metal salts.
Pyrimidine Ring Bioactivity/Toxicity: As a structural analog to nucleic acid bases and kinase inhibitors, this compound likely possesses significant biological activity (cytotoxicity).Treat as Toxic (T) . Double-bag to prevent inhalation of fines/dust.
Amine/Hydroxy Groups Chemical Incompatibility: The amine (C2) and hydroxy (C6) groups provide sites for H-bonding and nucleophilic attack.Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides) which may cause exothermic decomposition.
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench level.

  • Quenching (Only if reactive intermediate): If the material is in a reaction mixture with strong bases (e.g., NaH, LiHMDS), quench carefully with ammonium chloride (

    
    ) solution to protonate any acetylide ions back to the neutral alkyne.
    
  • Solvent Segregation:

    • Solid Waste: Isolate the solid precipitate or powder. Do not dissolve solely for disposal.

    • Liquid Waste: If in solution, determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, Methanol). Segregate accordingly.

Phase B: Packaging & Labeling

Follow this self-validating packaging system to ensure downstream safety.

  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a PTFE-lined screw cap. Avoid metal containers.

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (Zip-lock style) to contain any potential exterior contamination.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[4]

    • Constituents: "4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine" (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase C: Regulatory Classification (RCRA)

While this specific compound may not have a dedicated "P" or "U" list code, it must be characterized by its properties.

  • Waste Code Assignment:

    • If pure/solid: Classify as Toxic Organic Solid .

    • If ignitable solvent (e.g., Acetone/EtOH) involved: D001 (Ignitable).

    • If toxic solvent (e.g., Pyridine) involved: D038 (Pyridine) or F003/F005 (Spent Solvents).

  • Destruction Method: The mandatory disposal route is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Operational Workflow (Decision Logic)

The following diagram illustrates the critical decision pathways for disposing of this compound, emphasizing the prevention of drain disposal.

DisposalWorkflow Start Waste Generation: 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Container: HDPE Wide Mouth Double Bagged Solid->ContainerSolid DrainCheck CRITICAL STOP: Do NOT Pour Down Drain (Acetylide Risk) Liquid->DrainCheck SolventCheck Solvent Type? DrainCheck->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo ContainerLiq Container: Amber Glass/HDPE Solvent Compatible Halo->ContainerLiq NonHalo->ContainerLiq Label Labeling: Full Chemical Name 'Toxic' + 'Organic' ContainerSolid->Label ContainerLiq->Label Final Transfer to EHS/TSDF (Incineration) Label->Final

Figure 1: Decision logic for the segregation and packaging of propargyl-containing pyrimidine waste. Note the critical intervention point preventing drain disposal.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately:

ScenarioImmediate ActionDecontamination
Dry Spill (Powder) Isolate: Evacuate area if dust is airborne. Don N95/P100 respirator.Sweep: Use a soft-bristle brush and dustpan. Do not use compressed air. Place waste in a sealed bag. Wipe surface with wet paper towels.
Wet Spill (Solution) Absorb: Use vermiculite or spill pads.Clean: Wash area with soap and water.[5][6] Collect all absorbent materials as hazardous waste.
Skin Contact Flush: Rinse immediately with water for 15 minutes.[7][6][8]Remove contaminated clothing.[6][9] Seek medical attention if irritation persists.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives and Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

[1] Executive Safety Directive Treat as a Bioactive Intermediate. 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a functionalized pyrimidine derivative.[1] While specific toxicological data for this exact intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Treat as a Bioactive Intermediate. 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a functionalized pyrimidine derivative.[1] While specific toxicological data for this exact intermediate is often limited in public literature, its structural class (aminopyrimidines with alkyne side chains) suggests potential biological activity (e.g., enzyme inhibition).[1]

Core Safety Doctrine: Do not rely solely on the lack of "Danger" labels. Apply Occupational Exposure Band (OEB) 3 protocols: Handle as if it is a moderate sensitizer and respiratory irritant until specific toxicology proves otherwise.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.[1] This compound presents risks primarily through dust generation and dermal absorption in solution.[1]

Hazard CategoryClassification (GHS/Predicted)Operational Risk
Physical State Solid (Crystalline Powder)High: Fine particulates can bypass standard surgical masks and settle on surfaces, creating secondary exposure risks.[1]
Inhalation STOT SE 3 (Respiratory Irritant)Moderate: Inhalation of dust causes inflammation of the upper respiratory tract.[1]
Dermal/Ocular Skin Irrit. 2 / Eye Irrit.[1][2][3] 2AHigh: Direct contact causes dermatitis.[1] The alkyne moiety (propynyl) adds potential reactivity/sensitization risks.[1]
Acute Toxicity Acute Tox. 4 (Oral/Dermal)Moderate: Harmful if swallowed or in contact with skin.[1]

The PPE Defense Matrix

PPE is your last line of defense, not your first.[1] Engineering controls (Fume Hoods) are primary.[1] However, when interaction is necessary, adhere to this layered defense strategy.

A. Respiratory Protection[1][2][3][4][6][7][8][9][10]
  • Primary: Work must be performed inside a certified Chemical Fume Hood or Vented Balance Enclosure (VBE) .[1]

  • Secondary (If hood sash is open >18 inches or cleaning spills):

    • Minimum: N95 Filtering Facepiece (Fit-tested).[1]

    • Recommended: Half-face respirator with P100 HEPA cartridges .[1]

    • Why: Simple surgical masks offer zero protection against chemical vapors and minimal protection against sub-micron pharmaceutical dusts.[1]

B. Dermal Protection (Gloves)

Do not rely on single-layer latex.[1]

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Protocol: Double Gloving is mandatory for synthesis and weighing steps.[1]

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.[1]

    • Outer Glove: Standard Nitrile (extended cuff preferred).[1]

  • Change Frequency: Immediately upon splash contact or every 2 hours of continuous handling.

C. Ocular Protection[1][3][4][6][8]
  • Standard: Chemical Safety Goggles (Indirect Vent).[1]

  • Prohibited: Standard safety glasses (spectacles) are insufficient for fine powders, which can drift around lenses.[1]

D. Body Protection[1][4][8]
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.[1]

  • Enhanced: If handling >10g or liquid solutions, wear a Tyvek® apron or sleeve covers to prevent sleeve contamination—a common failure point in hood work.[1]

Operational Workflow: From Weighing to Waste

This protocol is designed to minimize static discharge (due to the propynyl group) and contain dust.[1]

Step 1: Preparation & Engineering Check
  • Verify Fume Hood flow rate (Target: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood if the powder appears "flyaway."[1] The alkyne group implies electron density that can contribute to static buildup in dry conditions.[1]

  • Don PPE: Follow the order: Gown -> Mask -> Goggles -> Gloves.[1]

Step 2: The Weighing Procedure (Critical Control Point)
  • Tools: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).[1]

  • Technique:

    • Place the receiving vessel inside the hood.

    • Open the source container only inside the hood.[1][4]

    • Transfer solid using a clean spatula.[1] Do not tap the spatula on the side of the jar (creates aerosol).[1]

    • Recap source container immediately.[1]

Step 3: Solubilization (Reaction Setup)
  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), the risk shifts from inhalation to percutaneous absorption .[1]

  • Action: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.[1]

  • Labeling: Immediately label the solution with "Contains Bioactive Pyrimidine - CAS 81887-01-6".[1]

Step 4: Decontamination & Doffing[6]
  • Wipe Down: Clean hood surfaces with a solvent-dampened wipe (ethanol or water/surfactant mix).[1]

  • Waste: Dispose of wipes in "Solid Hazardous Waste."

  • Doffing Order:

    • Remove Outer Gloves (dispose).[1]

    • Remove Goggles (wipe down).[1]

    • Remove Lab Coat.[1]

    • Remove Inner Gloves (turning inside out).[1]

    • Wash hands with soap and water for 30 seconds.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the material.

PPE_Decision_Tree Start Start: Handling CAS 81887-01-6 State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Dry Powder Liquid_State Solution / Reaction Mix State_Check->Liquid_State Dissolved Engineering_Solid Engineering Control: Vented Balance Enclosure or Fume Hood Solid_State->Engineering_Solid Engineering_Liquid Engineering Control: Chemical Fume Hood Liquid_State->Engineering_Liquid PPE_Solid PPE Requirement: - N95/P100 Respirator - Chemical Goggles - Double Nitrile Gloves - Anti-static measures Engineering_Solid->PPE_Solid PPE_Liquid PPE Requirement: - Safety Glasses/Goggles - Double Nitrile Gloves (Change immediately on splash) - Lab Coat + Apron Engineering_Liquid->PPE_Liquid Action_Weigh Action: Weighing (Avoid Spatula Tapping) PPE_Solid->Action_Weigh Action_React Action: Synthesis (Closed Vessel) PPE_Liquid->Action_React Disposal Disposal: Segregate as Hazardous Organic Waste Action_Weigh->Disposal Action_React->Disposal

Caption: Decision logic for PPE selection based on physical state (Powder vs. Liquid), prioritizing engineering controls.

Emergency Protocols

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).2.[1] Rinse with water for 15 minutes.3. Remove contaminated clothing.[1][3][5][6]
Eye Contact 1. Flush with eyewash station for 15 minutes.2.[1] Hold eyelids open.3. Seek medical attention (Ophthalmologist).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (<5g) 1. Wet wipe with a surfactant to prevent dust.2.[1] Scoop into a waste jar.3. Label as "Hazardous Chemical Waste."[1]

References

  • Reagent Database. (2025). 4-METHYL-6-HYDROXY-5-(2-PROPYNYL)-2-PYRIMIDINAMINE Safety Data. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][7] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link][1]

Sources

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